4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
4-amino-2-methyl-5-propylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-3-4-5-6(9)7(8(10)13)12(2)11-5/h3-4,9H2,1-2H3,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMXDLWWQHYXGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1N)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391592 | |
| Record name | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139756-02-8 | |
| Record name | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139756-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazole-5-carboxamide, 4-amino-1-methyl-3-propyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Characteristics of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and potential biological significance of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. This pyrazole derivative is a notable compound, recognized primarily as an impurity in the synthesis of Sildenafil, a widely used medication.[1][2][3] It also shows potential as a hypolipidemic agent and a possible inhibitor of phosphodiesterase 1 (PDE1).[4] This document consolidates key data from various sources, offering detailed experimental context and visual representations of its synthesis and potential mechanism of action to support further research and development.
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound and its hydrochloride salt. These properties are fundamental to understanding the compound's behavior in chemical and biological systems.
This compound (Base Compound)
This form of the compound is the primary subject of this guide.
| Property | Value | Source |
| CAS Number | 139756-02-8 | [2][5][6] |
| IUPAC Name | 4-amino-1-methyl-3-propylpyrazole-5-carboxamide | [2] |
| Molecular Formula | C₈H₁₄N₄O | [2][5][6] |
| Molecular Weight | 182.22 g/mol | [2][5][6] |
| Melting Point | 98-101 °C | [3][7] |
| Boiling Point | 325.9 ± 42.0 °C at 760 mmHg | [3][7] |
| Density | 1.3 ± 0.1 g/cm³ | [3][7] |
| Flash Point | 150.9 ± 27.9 °C | [3][7] |
| logP | 0.17 - 1.3352 | [3][7] |
| PSA (Polar Surface Area) | 86.93 Ų | [3][8] |
| InChI Key | PZMXDLWWQHYXGY-UHFFFAOYSA-N | [2] |
| SMILES | CCCc1nn(C)c(C(N)=O)c1N | [7] |
This compound Hydrochloride (Salt Form)
The hydrochloride salt form is also commercially available and exhibits different solubility properties.
| Property | Value | Source |
| CAS Number | 247584-10-7 | [1][4] |
| IUPAC Name | 4-amino-2-methyl-5-propylpyrazole-3-carboxamide;hydrochloride | [1][4] |
| Molecular Formula | C₈H₁₅ClN₄O | [1][4] |
| Molecular Weight | 218.68 g/mol | [1][4] |
| Appearance | Off-white solid | [1][4] |
| Solubility | Enhanced water solubility compared to the free base. | [4] |
| InChI Key | TWAOVUDRQJPVDF-UHFFFAOYSA-N | [1][4] |
| SMILES | CCCC1=NN(C(=C1N)C(=O)N)C.Cl | [4] |
Synthesis and Chemical Reactions
The synthesis of this compound is a multi-step process that is crucial for its production, both as a research chemical and as an impurity in industrial synthesis.[9]
Synthetic Pathway Overview
An improved synthetic method involves a three-step process starting from 3-n-propylpyrazole-5-carboxylic acid ethyl ester. This method is noted for being simpler, milder, and more suitable for industrial production, achieving a total yield of 39.3%.[9] The key improvements include performing methylation and hydrolysis in a single reactor, adding a solvent extraction step during nitration, and using catalytic reduction.[9]
Chemical Reactivity
As a substituted pyrazole carboxamide, this compound can undergo several types of chemical reactions:
-
Nucleophilic Substitution: The amino group at the 4-position can act as a nucleophile.[4]
-
Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[4]
-
Condensation Reactions: The molecule can participate in condensation reactions to form more complex structures.[4]
Experimental Protocols
While specific experimental data for this exact molecule is limited in publicly available literature, the following are general, standard protocols for determining the key physicochemical properties listed above.
Determination of Melting Point
-
Apparatus: Digital melting point apparatus or Thiele tube.
-
Methodology: A small, dry sample of the crystalline compound is packed into a capillary tube. The tube is heated at a controlled rate. The temperature range from which the substance begins to melt to when it becomes completely liquid is recorded as the melting point. For a pure substance, this range is typically narrow (0.5-2 °C). The reported melting point is 98-101 °C.[3][7]
Determination of Solubility
-
Apparatus: Analytical balance, volumetric flasks, temperature-controlled shaker, and a method for concentration determination (e.g., UV-Vis spectrophotometer or HPLC).
-
Methodology: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container. The mixture is agitated in a temperature-controlled shaker until equilibrium is reached (typically 24-48 hours). The suspension is then filtered to remove undissolved solid. The concentration of the compound in the clear supernatant is determined using a calibrated analytical method. This concentration represents the equilibrium solubility. The hydrochloride salt form is noted to have enhanced water solubility.[4]
Determination of Partition Coefficient (logP)
-
Methodology (Shake-Flask Method): This is the classical method for determining the octanol-water partition coefficient.
-
A solution of the compound is prepared in either n-octanol or water.
-
This solution is mixed with an equal volume of the other immiscible solvent (water or n-octanol, respectively) in a separatory funnel.
-
The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases and then allowed to stand until the phases completely separate.
-
The concentration of the compound in each phase is measured.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value. The reported LogP value ranges from 0.17 to 1.3352.[3][7]
-
Biological Activity and Signaling Pathways
Potential as a PDE1 Inhibitor
This compound has been identified as a possible inhibitor of phosphodiesterase 1 (PDE1).[4] PDE enzymes are crucial in signal transduction pathways as they hydrolyze cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
In many cellular systems, signaling begins with the activation of adenylyl cyclase (AC) or guanylyl cyclase (GC), which produce cAMP and cGMP, respectively. These second messengers then activate protein kinases such as Protein Kinase A (PKA) and Protein Kinase G (PKG), leading to downstream cellular responses. PDE enzymes terminate this signal by breaking down cAMP and cGMP. By inhibiting PDE1, this compound could potentially prolong the action of these second messengers, leading to various physiological effects.
Applications and Significance
This compound is of significant interest in several areas:
-
Pharmaceutical Manufacturing: Its primary recognition is as a process impurity in the industrial synthesis of Sildenafil.[1][2][3] Understanding its properties is vital for quality control and process optimization.
-
Drug Discovery: As a potential hypolipidemic agent and PDE1 inhibitor, it serves as a scaffold or lead compound for developing new therapeutics, particularly for metabolic or cardiovascular disorders.[1][4]
-
Research Chemical: It is used as a building block in the synthesis of other complex molecules in both pharmaceutical and agricultural chemistry.[10]
Safety Information
According to GHS classifications, this compound is associated with the following hazards:
-
Hazard Statements:
-
Personal Protective Equipment: It is recommended to use appropriate protective equipment, including gloves, eye shields, and a dust mask.
References
- 1. Buy this compound Hydrochloride | 247584-10-7 [smolecule.com]
- 2. This compound | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Amino-1-methyl-3-propyl-5-pyrazolecarboxamide-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]
- 4. Buy this compound Hydrochloride (EVT-342878) | 247584-10-7 [evitachem.com]
- 5. This compound | Advent [adventchembio.com]
- 6. fuaij.com [fuaij.com]
- 7. CAS#:139756-02-8 | 4-Amino-1-methyl-3-N-propyprzole-5-carboxamide | Chemsrc [chemsrc.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (CAS: 139756-02-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, with the Chemical Abstracts Service (CAS) number 139756-02-8, is a pyrazole derivative recognized primarily for its role as a key intermediate in the industrial synthesis of Sildenafil, a widely used medication. Beyond its role in pharmaceutical manufacturing, this compound has been noted for its potential as a hypolipidemic agent and a possible inhibitor of phosphodiesterase 1 (PDE1), although detailed public data on these activities remains limited.
This technical guide provides a comprehensive overview of the available scientific and technical data for this compound, including its chemical and physical properties, a detailed synthesis protocol, and its established role in drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for handling, storage, and use in a laboratory or industrial setting.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄N₄O | [1] |
| Molecular Weight | 182.22 g/mol | [1] |
| Appearance | Off-White Solid | [2] |
| Melting Point | 98-101 °C | [1] |
| Boiling Point (Predicted) | 325.9 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.32 g/cm³ | [3] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [4] |
| pKa (Predicted) | 15.30 ± 0.50 | [4] |
Synthesis Protocol
An improved, multi-step synthesis of this compound has been developed to enhance yield and suitability for industrial production. The process starts from 3-n-propylpyrazole-5-carboxylic acid ethyl ester and involves methylation, hydrolysis, nitration, and reduction steps.
Experimental Protocol:
The synthesis involves the following key transformations:
-
Methylation and Hydrolysis: The initial steps of methylation and subsequent hydrolysis are performed in a single reactor to streamline the process, avoiding the need for isolation and purification of the intermediate.
-
Nitration: A solvent extraction step is incorporated during the nitration process to improve purity and yield.
-
Reduction: The final step involves a catalytic reduction using ammonium formate and a metal catalyst to yield the target compound.
This optimized method is reported to have a total yield of 39.3%, which is an 8.5% improvement over previous technologies, offering a simpler and milder route for production.
Below is a workflow diagram illustrating the key stages of the synthesis.
Role in Sildenafil Synthesis
The primary documented application of this compound is as a crucial building block in the synthesis of Sildenafil. Sildenafil is a potent inhibitor of phosphodiesterase type 5 (PDE5), widely used in the treatment of erectile dysfunction. The pyrazole carboxamide core of the intermediate is a key structural feature that is elaborated upon to construct the final pyrazolo[4,3-d]pyrimidin-7-one ring system of Sildenafil.
The diagram below illustrates the logical relationship of this intermediate in the Sildenafil synthesis pathway.
Putative Biological Activities
While its role as a synthetic intermediate is well-established, this compound has been described as a potential hypolipidemic agent and a possible inhibitor of phosphodiesterase 1 (PDE1).
-
Phosphodiesterase 1 (PDE1) Inhibition: PDE1 is a member of the phosphodiesterase enzyme family that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDE1 would lead to increased intracellular levels of these second messengers, which could have various physiological effects. However, there is a lack of publicly available quantitative data, such as IC50 values, or detailed experimental studies to confirm the extent and mechanism of PDE1 inhibition by this specific compound.
-
Hypolipidemic Activity: The potential for this compound to act as a hypolipidemic agent suggests it may play a role in lowering lipid levels in the blood. The mechanism of this potential activity has not been elucidated in the available literature.
It is important for researchers to note that these biological activities are considered putative and require further experimental validation.
Safety and Handling
Based on available safety data, this compound is classified as an irritant. The following table summarizes the key hazard information.
| Hazard Information | Details | Reference |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |
Conclusion
This compound is a well-characterized compound with a primary, documented role as a key intermediate in the synthesis of Sildenafil. Its chemical and physical properties are well-defined, and an optimized synthesis protocol is available. While there are mentions of its potential as a PDE1 inhibitor and a hypolipidemic agent, these biological activities are not yet supported by detailed, publicly available experimental data. This presents an opportunity for further research to explore the pharmacological potential of this molecule beyond its current application in pharmaceutical synthesis. Researchers should handle this compound with appropriate safety precautions due to its irritant nature.
References
- 1. This compound | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS#:139756-02-8 | 4-Amino-1-methyl-3-N-propyprzole-5-carboxamide | Chemsrc [chemsrc.com]
- 3. In vitro biotransformation of sildenafil (Viagra) in the male rat: the role of CYP2C11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro biotransformation of sildenafil (Viagra): identification of human cytochromes and potential drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activities of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. The information is intended for researchers, scientists, and drug development professionals.
Molecular Structure and Identifiers
This compound is a substituted pyrazole derivative. Its core structure consists of a five-membered pyrazole ring with amino, methyl, propyl, and carboxamide functional groups attached. This compound is notably recognized as a key intermediate in the industrial synthesis of Sildenafil.[1][2]
Table 1: Molecular Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 139756-02-8[1] |
| Molecular Formula | C₈H₁₄N₄O[1][3][4] |
| SMILES | CCCc1c(N)c(C(=O)N)n(C)n1[4] |
| InChI Key | PZMXDLWWQHYXGY-UHFFFAOYSA-N[1] |
Diagram 1: Molecular Structure and Identifiers
Physicochemical Properties
The known physical and chemical properties of this compound are summarized below.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 182.22 g/mol | [1] |
| Melting Point | 98-101 °C | [2][4] |
| Boiling Point (Predicted) | 325.9 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.32 g/cm³ | [2] |
Note: Some physical properties are predicted based on computational models and may not reflect experimentally determined values.
Synthesis
An improved, multi-step synthesis for this compound has been reported, starting from 3-n-propylpyrazole-5-carboxylic acid ethyl ester.[5] This method is described as being more suitable for industrial production due to its simplicity and mild reaction conditions.[5]
Experimental Protocol: Improved Synthesis
While a detailed, step-by-step protocol is not publicly available, the improved synthesis involves the following key transformations[5]:
-
Methylation and Hydrolysis: The starting material, 3-n-propylpyrazole-5-carboxylic acid ethyl ester, undergoes methylation and subsequent hydrolysis in a one-pot reaction. This avoids the need for isolation and purification of the intermediate.
-
Nitration: A solvent extraction step is incorporated during the nitration process.
-
Reduction: The nitro group is reduced to an amino group via catalytic reduction using ammonium formate and a metal catalyst.
This improved method reportedly achieves a total yield of 39.3%, which is an 8.5% improvement over previous technologies.[5]
Diagram 2: Synthesis Workflow
Spectroscopic Data
Biological Activities and Potential Applications
This compound has been identified as a potential hypolipidemic agent and a possible inhibitor of phosphodiesterase 1 (PDE1).
Potential as a PDE1 Inhibitor
Phosphodiesterases (PDEs) are enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[6] PDE1, a dual-substrate PDE, is activated by calcium/calmodulin and plays a role in various signaling pathways.[6] Inhibition of PDE1 can lead to an increase in cAMP and/or cGMP levels, which can modulate downstream cellular processes.
Diagram 3: General PDE1 Signaling Pathway
Potential as a Hypolipidemic Agent
The potential hypolipidemic activity of this compound suggests it may play a role in lowering lipid levels in the body. The exact mechanism for this class of compounds is not fully elucidated but may involve the modulation of enzymes involved in lipid metabolism.
Experimental Protocols for Biological Assays
Detailed experimental protocols for assessing the biological activity of this specific compound are not available. However, general protocols for similar compounds can be adapted.
5.3.1. In Vitro PDE1 Inhibition Assay (General Protocol)
A common method to assess PDE1 inhibition is a fluorescence polarization (FP) assay.
-
Reaction Setup: A reaction mixture is prepared containing purified recombinant PDE1 enzyme, a fluorescently labeled cAMP or cGMP substrate, and the test compound at various concentrations.
-
Incubation: The reaction is incubated to allow the PDE1 enzyme to hydrolyze the cyclic nucleotide substrate.
-
Detection: A phosphate-binding agent is added. In the presence of the hydrolyzed substrate (5'-AMP or 5'-GMP), the binding agent forms a large, slowly rotating complex, resulting in a high FP signal. If the inhibitor is effective, less substrate is hydrolyzed, leading to a lower FP signal.
-
Data Analysis: The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.
5.3.2. In Vivo Hypolipidemic Activity Assay (General Protocol in Rodent Model)
-
Induction of Hyperlipidemia: A high-fat diet is administered to rodents (e.g., rats or mice) for a specified period to induce hyperlipidemia.
-
Compound Administration: The test compound is administered orally or via another appropriate route to the hyperlipidemic animals. A control group receives the vehicle.
-
Blood Sample Collection: Blood samples are collected at specified time points.
-
Lipid Profile Analysis: Serum levels of total cholesterol, triglycerides, low-density lipoprotein (LDL), and high-density lipoprotein (HDL) are measured using standard enzymatic kits.
-
Data Analysis: The lipid levels in the treated group are compared to the control group to determine the hypolipidemic effect of the compound.
Conclusion
This compound is a molecule of significant interest, primarily due to its role as a precursor in the synthesis of Sildenafil. Its potential as a PDE1 inhibitor and a hypolipidemic agent warrants further investigation. While a general understanding of its synthesis and potential biological activities exists, a notable gap in the publicly available literature is the lack of detailed experimental protocols and comprehensive spectroscopic characterization data for this specific compound. Further research is required to fully elucidate its pharmacological profile and potential therapeutic applications.
References
- 1. Phosphodiesterases and Compartmentation of cAMP and cGMP Signaling in Regulation of Cardiac Contractility in Normal and Failing Hearts [mdpi.com]
- 2. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 3. myttex.net [myttex.net]
- 4. WO2001019827A1 - A novel process for the synthesis of sildenafil citrate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
In-Depth Technical Guide: The Inferred Mechanism of Action of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
Disclaimer: This technical guide outlines the inferred mechanism of action for 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Publicly available scientific literature does not currently provide direct experimental evidence or quantitative data on the specific biological activity of this compound. The proposed mechanism is based on its established role as a key intermediate in the synthesis of Sildenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, and reports suggesting its potential as a phosphodiesterase (PDE) inhibitor, possibly targeting the PDE1 isoform.[1][2]
This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of pyrazole carboxamide derivatives.
Executive Summary
This compound is a pyrazole carboxamide derivative recognized primarily for its role in the synthesis of Sildenafil.[3] The pyrazole carboxamide scaffold is a versatile pharmacophore present in numerous biologically active compounds. Given its structural relationship to Sildenafil and other known enzyme inhibitors, the most probable mechanism of action for this compound is the inhibition of phosphodiesterase (PDE) enzymes. This guide will explore the potential mechanisms of action through PDE1 and PDE5 inhibition, the associated signaling pathways, and the experimental protocols used to characterize such compounds.
Inferred Pharmacological Target and Mechanism of Action
The primary inferred pharmacological targets for this compound are phosphodiesterase enzymes, with a potential for activity against PDE1 and/or PDE5.
Phosphodiesterase (PDE) Enzymes
Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) to their inactive 5'-monophosphate forms. By controlling the levels of these second messengers, PDEs play a critical role in a vast array of physiological processes.
Potential Inhibition of PDE5
The structural similarity to Sildenafil, a potent PDE5 inhibitor, is the strongest indicator of a potential mechanism of action. PDE5 specifically hydrolyzes cGMP. Inhibition of PDE5 leads to an accumulation of intracellular cGMP, which in turn activates protein kinase G (PKG). This signaling cascade results in the relaxation of smooth muscle cells, leading to vasodilation. This is the established mechanism for the therapeutic effects of Sildenafil in erectile dysfunction and pulmonary hypertension.
Potential Inhibition of PDE1
Some sources suggest that this compound may act as a PDE1 inhibitor.[2] The PDE1 family of enzymes is unique in that its activity is stimulated by calcium/calmodulin. PDE1 isoforms can hydrolyze both cAMP and cGMP. Inhibition of PDE1 would lead to an increase in the intracellular levels of these cyclic nucleotides, impacting a variety of cellular functions, including smooth muscle contraction, inflammation, and neuronal signaling.
Quantitative Data on Related Compounds
While no specific quantitative data for this compound is available, the following table summarizes the inhibitory activity of Sildenafil against various PDE isoforms to provide context for the potential activity of a structurally related compound.
| Compound | PDE Isoform | IC50 (nM) | Selectivity vs. PDE5 |
| Sildenafil | PDE1 | > 80-fold | |
| PDE2 | > 700-fold | ||
| PDE3 | > 700-fold | ||
| PDE4 | > 700-fold | ||
| PDE5 | 3.5 | - | |
| PDE6 | ~10-fold |
Note: Data is compiled from various sources and is intended for illustrative purposes.
Signaling Pathways
The inhibition of PDE5 directly impacts the nitric oxide (NO)/cGMP signaling pathway, a crucial regulator of vascular tone.
The NO/cGMP Signaling Pathway
The binding of nitric oxide to soluble guanylate cyclase (sGC) stimulates the production of cGMP from GTP. Elevated cGMP levels activate protein kinase G (PKG), which phosphorylates downstream targets, leading to a decrease in intracellular calcium and ultimately, smooth muscle relaxation and vasodilation. PDE5 acts as a negative regulator of this pathway by degrading cGMP. Inhibition of PDE5 removes this negative regulation, amplifying the effects of NO.
Experimental Protocols
To experimentally determine the mechanism of action and inhibitory potency of this compound, a phosphodiesterase inhibition assay would be a primary method.
In Vitro Phosphodiesterase Inhibition Assay (Fluorescence Polarization)
This protocol outlines a common method for measuring PDE inhibition in a high-throughput format.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific PDE isoform.
Principle: This assay uses a fluorescently labeled cGMP (or cAMP) analog (e.g., FAM-cGMP). In the absence of an inhibitor, the PDE enzyme hydrolyzes the FAM-cGMP to FAM-GMP. A specific binding agent that only binds to the monophosphate product is then added. This larger complex tumbles slowly in solution, resulting in a high fluorescence polarization (FP) signal. In the presence of an effective inhibitor, FAM-cGMP is not hydrolyzed, does not bind to the binding agent, and tumbles rapidly, resulting in a low FP signal. The decrease in FP is proportional to the inhibition of the PDE enzyme.
Materials:
-
Recombinant human PDE enzyme (e.g., PDE1A or PDE5A)
-
Fluorescently labeled substrate (e.g., FAM-cGMP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Binding agent (specific for 5'-GMP)
-
Test compound (this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Sildenafil for PDE5)
-
384-well black, low-volume microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Assay Plate Setup:
-
Add a small volume (e.g., 5 µL) of the diluted test compound, positive control, or DMSO vehicle (for no inhibition control) to the appropriate wells of the microplate.
-
Add the diluted PDE enzyme solution to all wells except for the "no enzyme" control wells.
-
Incubate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorescently labeled substrate solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Reaction Termination and Signal Detection:
-
Stop the reaction by adding the binding agent solution to all wells.
-
Incubate at room temperature to allow the binding to stabilize.
-
Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
While direct experimental data on the mechanism of action of this compound is lacking, its chemical structure and role as a precursor to Sildenafil strongly suggest that it functions as a phosphodiesterase inhibitor. The primary targets are likely to be PDE5 and/or PDE1. Further investigation through in vitro enzymatic assays, as described in this guide, is necessary to confirm this inferred mechanism, determine its potency and selectivity profile, and fully elucidate its pharmacological potential. The protocols and pathways detailed herein provide a comprehensive framework for such an investigation.
References
The Multifaceted Biological Activities of Pyrazole Carboxamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole carboxamide scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and agrochemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and insecticidal properties. This technical guide provides an in-depth overview of the biological activities of pyrazole carboxamide derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms of action to support further research and development in this promising area.
Anticancer Activity
Pyrazole carboxamide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Quantitative Anticancer Activity Data
The anticancer efficacy of various pyrazole carboxamide derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of selected pyrazole carboxamide derivatives against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast) | 1.31 | [1] |
| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast) | 0.97 | [1] |
| Pyrazole Benzothiazole Hybrid (Compound 25) | HT29 (Colon) | 3.17 | [2] |
| Pyrazole Benzothiazole Hybrid (Compound 25) | PC3 (Prostate) | 4.21 | [2] |
| Pyrazole Benzothiazole Hybrid (Compound 25) | A549 (Lung) | 5.64 | [2] |
| Pyrazole Benzothiazole Hybrid (Compound 25) | U87MG (Glioblastoma) | 6.77 | [2] |
| Indole-Pyrazole Derivative (Compound 33) | HCT116 (Colon) | <23.7 | [2] |
| Indole-Pyrazole Derivative (Compound 34) | HCT116 (Colon) | <23.7 | [2] |
| Pyrazole Isolongifolanone Derivative (Compound 37) | MCF-7 (Breast) | 5.21 | [2] |
| Pyrazole-Thiadiazole Hybrid (Compound 6g) | A549 (Lung) | 1.537 | [3] |
| N'-(4-chlorobenzoyl)-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (3k) | S. aureus DNA gyrase | 0.15 µg/mL | [4] |
| N'-(4-chlorobenzoyl)-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (3k) | B. subtilis DNA gyrase | 0.25 µg/mL | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary screening method for evaluating the cytotoxic potential of compounds.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole carboxamide derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[6][7]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[5][8]
-
Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as DMSO or a detergent solution, to dissolve the formazan crystals.[5][8]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for assessing cell viability.
Signaling Pathways in Anticancer Activity
Pyrazole carboxamide derivatives exert their anticancer effects by modulating various signaling pathways that are often dysregulated in cancer.
-
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the MAPK/ERK and PI3K/Akt pathways, promoting cell proliferation and survival.[9] Some pyrazole carboxamide derivatives have been shown to inhibit EGFR, thereby blocking these pro-cancerous signals.[3][10]
EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway by pyrazole carboxamide derivatives.
-
MAPK/ERK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell growth, differentiation, and apoptosis.[11] Dysregulation of this pathway is a common feature of many cancers. Certain pyrazole derivatives can inhibit components of the MAPK pathway, such as p38 MAPK, leading to cell cycle arrest and apoptosis.[12]
MAPK/ERK Signaling Pathway Inhibition
Caption: Pyrazole carboxamide derivatives can inhibit key kinases in the MAPK/ERK pathway.
Antimicrobial Activity
Pyrazole carboxamide derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrazoline 9 | S. aureus (MDR) | 4 | [13] |
| Pyrazoline 9 | S. epidermidis (MDR) | 4 | [13] |
| Pyrazoline 9 | E. faecalis (MDR) | 4 | [13] |
| Pyrazoline 9 | E. faecium (MDR) | 4 | [13] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | S. aureus | 62.5 | [14] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | E. coli | 125 | [14] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | A. niger | 2.9 | [14] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | C. albicans | 7.8 | [14] |
| Pyrazole-thiazole hybrid 23 | S. aureus | 1.56 | [15] |
| Pyrazole-thiazole hybrid 23 | P. aeruginosa | 6.25 | [15] |
| Aza-indole-pyrazole hybrid 36 | E. coli | 0.31 | [15] |
| Aza-indole-pyrazole hybrid 36 | K. pneumoniae | 0.62 | [15] |
| Aza-indole-pyrazole hybrid 36 | P. aeruginosa | 1.56 | [15] |
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[2][16]
Principle: An antimicrobial agent diffuses from a well through a solidified agar medium that has been seeded with a test microorganism. If the microorganism is susceptible to the agent, a clear zone of growth inhibition will appear around the well. The diameter of this zone is proportional to the antimicrobial activity of the agent.
Procedure:
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton Agar) and pour it into sterile Petri dishes.[17]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile swab.[18]
-
Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.[2][19]
-
Compound Application: Add a known concentration of the pyrazole carboxamide derivative solution to the wells. Include positive (known antibiotic) and negative (solvent) controls.[19]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[19]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.[16]
Experimental Workflow for Agar Well Diffusion Assay
References
- 1. researchgate.net [researchgate.net]
- 2. botanyjournals.com [botanyjournals.com]
- 3. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. MTT (Assay protocol [protocols.io]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. chemistnotes.com [chemistnotes.com]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hereditybio.in [hereditybio.in]
An In-depth Technical Guide on 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide as a Potential Phosphodiesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, a pyrazole derivative with potential as a phosphodiesterase (PDE) inhibitor. This document collates available physicochemical data, outlines a detailed synthesis protocol, and provides a generic experimental workflow for evaluating its inhibitory effects on phosphodiesterases. Notably, this compound is recognized as a key intermediate and impurity in the synthesis of Sildenafil, a potent and selective PDE5 inhibitor.[1][2] While its direct PDE inhibitory activity is not extensively documented in publicly available literature, it has been suggested as a possible inhibitor of PDE1.[3][4] This guide aims to serve as a foundational resource for researchers interested in exploring the pharmacological profile of this compound and other pyrazole-based derivatives as potential PDE inhibitors.
Introduction
Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The regulation of these second messengers is vital for a myriad of physiological processes. Consequently, inhibitors of PDEs have emerged as important therapeutic agents for a range of conditions, including erectile dysfunction, pulmonary hypertension, and inflammatory diseases.
This compound has garnered interest due to its structural similarity to known PDE inhibitors and its role as a precursor in the synthesis of Sildenafil.[2][5] This guide provides a detailed examination of its chemical properties, a potential synthetic route, and methodologies to ascertain its inhibitory potential against various PDE isoforms.
Physicochemical Properties
A summary of the available physicochemical properties for this compound is presented below, alongside the properties of the well-characterized PDE5 inhibitor, Sildenafil, for comparative purposes.
Table 1: Physicochemical Properties of this compound and Sildenafil
| Property | This compound | Sildenafil |
| IUPAC Name | 4-amino-1-methyl-3-propylpyrazole-5-carboxamide[2] | 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-7-one[6] |
| CAS Number | 139756-02-8[2] | 139755-83-2[6] |
| Molecular Formula | C₈H₁₄N₄O[2] | C₂₂H₃₀N₆O₄S[6] |
| Molecular Weight | 182.22 g/mol [2] | 474.58 g/mol [6] |
| Melting Point | 98-101 °C | 189-190 °C[6] |
| pKa | Not available | Basic pKa: 6.5, Acidic pKa: 9.2[7] |
| Aqueous Solubility | Enhanced in hydrochloride salt form[4] | 3.5 mg/mL (as citrate salt)[6] |
| LogP | 0.5 (Computed)[2] | 1.9 (Experimental)[6] |
| Polar Surface Area (PSA) | 86.9 Ų[2] | 118 Ų[6] |
Biological Activity
While this compound is cited as a potential PDE1 inhibitor, there is a lack of publicly available quantitative data (e.g., IC₅₀ values) to substantiate this claim.[3][4] For comparison, the established inhibitory profile of Sildenafil is presented in the table below.
Table 2: In Vitro Inhibitory Activity of Sildenafil against various PDE isoforms
| PDE Isoform | IC₅₀ (nM) |
| PDE1 | >10,000 |
| PDE2 | >10,000 |
| PDE3 | >10,000 |
| PDE4 | >10,000 |
| PDE5 | 3.6 |
| PDE6 | 35 |
Data sourced from publicly available literature.
Signaling Pathway of PDE Inhibition
The inhibition of phosphodiesterases, particularly PDE5, leads to an increase in intracellular levels of cGMP. This augmentation of the nitric oxide (NO)/cGMP signaling pathway results in smooth muscle relaxation and vasodilation. The diagram below illustrates this general signaling cascade.
References
- 1. Showing Compound Sildenafil (FDB023606) - FooDB [foodb.ca]
- 2. This compound | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound Hydrochloride (EVT-342878) | 247584-10-7 [evitachem.com]
- 4. Buy this compound Hydrochloride | 247584-10-7 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Oral Bioavailability and Pharmacokinetics of Sildenafil Orally Disintegrating Tablets under Various Gastric pH Levels Following Administration of Omeprazole in Rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, a substituted pyrazole derivative, is a key chemical intermediate primarily recognized for its role in the synthesis of the active pharmaceutical ingredient (API) Sildenafil. While its primary application lies in pharmaceutical manufacturing, preliminary information from commercial suppliers suggests potential intrinsic biological activities, including phosphodiesterase 1 (PDE1) inhibition and hypolipidemic effects. This technical guide provides a comprehensive overview of the available scientific and technical information for this compound, including its chemical and physical properties, detailed synthesis protocols, and a discussion of its known and potential biological activities. Due to the limited availability of public research on its direct biological effects, this guide also explores the structure-activity relationships of similar pyrazole carboxamide derivatives to provide a context for its potential pharmacological profile.
Chemical and Physical Properties
This compound is a multifaceted organic compound with the following identifiers and properties. The compound is most commonly available as a free base or as a hydrochloride salt, which enhances its solubility.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 139756-02-8 (free base); 247584-10-7 (hydrochloride salt) |
| Molecular Formula | C₈H₁₄N₄O |
| Molecular Weight | 182.22 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 98-101 °C |
| Solubility | The hydrochloride salt is more soluble in water. |
| SMILES | CCCc1c(N)c(C(=O)N)n(C)n1 |
| InChI | InChI=1S/C8H14N4O/c1-3-4-5-6(9)7(8(10)13)12(2)11-5/h3-4,9H2,1-2H3,(H2,10,13) |
Synthesis
The primary documented role of this compound is as a key intermediate in the synthesis of Sildenafil. An improved synthetic method has been reported, aiming for a more efficient and industrially scalable process.[1]
General Synthesis Pathway
A common synthetic route starts from ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate. The process involves bromination followed by amination to yield the final product. A detailed, step-by-step protocol based on patent literature is provided below.[2]
Detailed Experimental Protocol
Step 1: Bromination of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate
-
To a solution of ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate in an organic solvent (e.g., dichloromethane), bromine is added at a controlled temperature.
-
The reaction mixture is stirred until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction is quenched, and the organic layer is washed and concentrated to yield 4-bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylate.
Step 2: Amination of 4-bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylate
-
The bromo-intermediate is reacted with an ammonia source (e.g., aqueous ammonia or ammonia in an alcohol solution) in a sealed reactor.
-
The reaction is carried out in the presence of a base (e.g., sodium carbonate, triethylamine) at an elevated temperature and pressure.[2]
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethyl acetate) to afford this compound.
Biological Activity and Potential Applications
While primarily known as a Sildenafil impurity, there are recurring, albeit unverified, claims from commercial suppliers regarding the potential biological activities of this compound.
Potential Phosphodiesterase 1 (PDE1) Inhibition
Several commercial sources suggest that this compound may act as a PDE1 inhibitor. PDE1 is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP and is involved in various physiological processes. Inhibition of PDE1 has been explored as a therapeutic strategy for a range of disorders, including neurodegenerative diseases and cardiovascular conditions. The structural similarity of this compound to other pyrazole-based PDE inhibitors lends some plausibility to this claim, though direct experimental evidence is lacking.
Potential Hypolipidemic Activity
The compound has also been described as a potential hypolipidemic agent, suggesting it may have a role in lowering lipid levels in the blood. The mechanism for this potential activity is not described in the available literature. Research into novel pyrazole derivatives has explored their utility in treating metabolic disorders, which could include dyslipidemia.
Role as a Sildenafil Impurity
The most well-documented aspect of this compound is its status as a process-related impurity in the synthesis of Sildenafil.[3] The presence of impurities in active pharmaceutical ingredients is a critical aspect of drug quality and safety, requiring careful control and monitoring during manufacturing.
Quantitative Data
There is a significant lack of publicly available quantitative data regarding the biological activity of this compound. No IC₅₀ or EC₅₀ values for PDE1 inhibition or data from hypolipidemic assays have been found in peer-reviewed literature.
| Assay | Target | Result |
| PDE1 Inhibition | PDE1 | No data available |
| Hypolipidemic Activity | In vivo/In vitro models | No data available |
Experimental Protocols for Biological Assays
Due to the absence of published research on the direct biological effects of this compound, detailed experimental protocols for its evaluation as a PDE1 inhibitor or a hypolipidemic agent are not available. However, generic protocols for such assays can be adapted for its study.
Generic PDE1 Inhibition Assay Protocol
-
Enzyme and Substrate Preparation: Recombinant human PDE1 enzyme and a fluorescently labeled cGMP substrate are prepared in assay buffer.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.
-
Assay Reaction: The PDE1 enzyme is incubated with the test compound at various concentrations. The reaction is initiated by the addition of the fluorescent cGMP substrate.
-
Detection: The reaction is stopped, and the product is measured using a fluorescence plate reader. The degree of inhibition is calculated relative to a control without the inhibitor.
-
Data Analysis: IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a well-defined chemical entity with a primary, documented role as an intermediate in the synthesis of Sildenafil. While intriguing possibilities of its own biological activities as a PDE1 inhibitor and a hypolipidemic agent have been suggested, these claims remain to be substantiated by rigorous scientific investigation. The information presented in this guide, based on available literature and patent data, provides a solid foundation for researchers and drug development professionals interested in this compound, either for its use in synthesis or as a starting point for exploring its potential therapeutic applications. Further research is warranted to elucidate the pharmacological profile of this compound and validate its potential biological targets.
References
- 1. US20100048897A1 - Process for the preparation of sildenafil and intermediates thereof - Google Patents [patents.google.com]
- 2. CN103044331A - Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide - Google Patents [patents.google.com]
- 3. CN113754612B - Preparation method of sildenafil intermediate - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. This pyrazole derivative is a key intermediate in the synthesis of high-profile pharmaceutical compounds, most notably Sildenafil. Furthermore, its structural motif suggests potential as a phosphodiesterase 1 (PDE1) inhibitor, opening avenues for research in neurodegenerative and cardiovascular diseases. This guide presents a comprehensive multi-step synthetic pathway, including detailed experimental procedures, and discusses the potential applications of the target compound. All quantitative data is summarized in tables for clarity, and key workflows are visualized using diagrams.
Application Notes
1. Pharmaceutical Intermediate in Sildenafil Synthesis:
The primary application of this compound is as a crucial building block in the industrial synthesis of Sildenafil, a widely used medication for erectile dysfunction and pulmonary arterial hypertension.[1] The pyrazole core of this intermediate forms a key part of the final drug's pyrazolo[4,3-d]pyrimidin-7-one structure. Its synthesis and purification are therefore of significant interest to pharmaceutical chemists and process development scientists.
2. Potential as a Phosphodiesterase 1 (PDE1) Inhibitor:
This compound has been identified as a potential inhibitor of phosphodiesterase 1 (PDE1).[2] PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling pathways. Inhibition of PDE1 leads to increased intracellular levels of cAMP and cGMP, which can modulate a variety of physiological processes.
The potential inhibition of PDE1 by this compound suggests its utility in research areas where PDE1 is a therapeutic target, such as:
-
Neurodegenerative Diseases: PDE1 is highly expressed in the brain, and its inhibition has been explored as a therapeutic strategy for conditions like Alzheimer's and Parkinson's disease by potentially enhancing cognitive function and neuroprotection.
-
Cardiovascular Conditions: PDE1 is also involved in the regulation of smooth muscle tone and cardiac function.
The core pyrazole structure is a common feature in many known PDE inhibitors, making this compound a valuable scaffold for the development of new and more selective therapeutic agents.
Experimental Protocols
The synthesis of this compound is a multi-step process commencing from ethyl 3-n-propylpyrazole-5-carboxylate. The overall synthetic workflow is outlined below.
Overall Synthesis Workflow
Caption: Multi-step synthesis of this compound.
Step 1: Methylation of Ethyl 3-n-propyl-1H-pyrazole-5-carboxylate
This step involves the N-methylation of the pyrazole ring.
Materials:
-
Ethyl 3-n-propyl-1H-pyrazole-5-carboxylate
-
Dimethyl sulfate
-
Sodium hydroxide
-
Toluene
-
Water
Procedure:
-
Dissolve ethyl 3-n-propyl-1H-pyrazole-5-carboxylate in toluene.
-
Add a solution of sodium hydroxide.
-
Carefully add dimethyl sulfate to the mixture while maintaining the temperature.
-
After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).
-
Separate the organic phase, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate.
Table 1: Reaction Parameters for Methylation
| Parameter | Value |
| Reactants | Ethyl 3-n-propyl-1H-pyrazole-5-carboxylate, Dimethyl sulfate |
| Solvent | Toluene |
| Base | Sodium Hydroxide |
| Temperature | Room Temperature |
| Typical Yield | ~75% |
Step 2: Amidation of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate
This step converts the ethyl ester to the corresponding primary amide.
Materials:
-
Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate
-
Aqueous ammonia (e.g., 25-30%)
-
Ethanol (optional, as a co-solvent)
Procedure:
-
To a solution of ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate in ethanol (optional), add an excess of concentrated aqueous ammonia.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) in a sealed vessel.
-
Monitor the reaction progress by TLC or LC-MS until the starting ester is consumed.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid, 1-methyl-3-propyl-1H-pyrazole-5-carboxamide, can be purified by recrystallization.
Table 2: Reaction Parameters for Amidation
| Parameter | Value |
| Reactants | Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate, Aqueous Ammonia |
| Solvent | Water, Ethanol (optional) |
| Temperature | Room Temperature to 50 °C |
| Typical Yield | High |
Step 3: Nitration of 1-Methyl-3-propyl-1H-pyrazole-5-carboxamide
This step introduces a nitro group at the 4-position of the pyrazole ring.
Materials:
-
1-Methyl-3-propyl-1H-pyrazole-5-carboxamide
-
Dichloromethane
-
Fuming nitric acid
-
Ice water
Procedure:
-
Add 16.7 g of 1-methyl-3-n-propylpyrazole-5-carboxamide to 50 mL of dichloromethane in a reaction vessel.
-
Cool the mixture and maintain the temperature below 15°C.
-
Add fuming nitric acid (12 g) dropwise to the mixture.
-
Stir the reaction at 20-25°C and monitor by TLC until the starting material is no longer detectable.
-
Pour the reaction mixture into ice water and stir.
-
Separate the organic phase and wash it twice with water (20 mL each).
-
Dry the organic phase and concentrate the dichloromethane to obtain 4-nitro-1-methyl-3-n-propylpyrazole-5-carboxamide.
Table 3: Reaction Parameters for Nitration
| Parameter | Value |
| Reactants | 1-Methyl-3-propyl-1H-pyrazole-5-carboxamide, Fuming Nitric Acid |
| Solvent | Dichloromethane |
| Temperature | <15 °C (addition), 20-25 °C (reaction) |
| Reported Yield | 91% |
| Reported Purity (HPLC) | 95.6% |
Step 4: Reduction of 4-Nitro-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
The final step involves the reduction of the nitro group to an amino group.
Materials:
-
4-Nitro-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
-
Zinc particles
-
Ammonium formate
-
[bmim][BF4] (1-Butyl-3-methylimidazolium tetrafluoroborate) or another suitable solvent
-
Water
-
Diethyl ether
Procedure:
-
Combine 21.2 g of 4-nitro-1-methyl-3-n-propylpyrazole-5-carboxamide, 100 mL of [bmim][BF4], 13 g of zinc particles, 10 mL of water, and 9.5 g of ammonium formate.
-
Stir the mixture rapidly at room temperature.
-
Monitor the reaction by TLC until the starting material has been consumed.
-
Perform an extraction with diethyl ether (3 x 150 mL).
-
Combine the diethyl ether phases and concentrate to dryness to yield 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide.
Table 4: Reaction Parameters for Reduction
| Parameter | Value |
| Reactants | 4-Nitro-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, Zinc, Ammonium formate |
| Solvent | [bmim][BF4], Water |
| Temperature | Room Temperature |
| Reported Yield | 89% |
| Reported Purity (HPLC) | 95.1% |
Potential Signaling Pathway Inhibition
As a potential PDE1 inhibitor, this compound could modulate downstream signaling pathways by preventing the degradation of cAMP and cGMP.
Caption: Potential mechanism of action via PDE1 inhibition.
References
Application Notes and Protocols for the Characterization of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a key intermediate and a potential impurity in the synthesis of various pharmaceutically active compounds, most notably Sildenafil.[1] Its chemical formula is C₈H₁₄N₄O, with a molecular weight of 182.22 g/mol .[1] Accurate and robust analytical methods are crucial for the identification, quantification, and characterization of this compound to ensure the quality, safety, and efficacy of final drug products. These application notes provide detailed protocols for the characterization of this compound using various analytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄N₄O | [1] |
| Molecular Weight | 182.22 g/mol | [1] |
| CAS Number | 139756-02-8 | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 98-101 °C | [2][3][4] |
| Purity (by HPLC) | >98.0% |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for determining the purity of this compound and for its quantification in bulk drug substances and formulations.
Experimental Protocol
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Lichrospher C18 (or equivalent), 5 µm particle size |
| Mobile Phase | Water:Acetonitrile (Gradient or Isocratic, specific ratio to be optimized) |
| Flow Rate | 1.0 mL/min (typical, may require optimization) |
| Column Temperature | Ambient (or controlled at 25 °C for better reproducibility) |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Standard Solution | Prepare a stock solution of the reference standard of this compound in the mobile phase at a concentration of approximately 0.1 mg/mL. Prepare working standards by serial dilution. |
| Sample Solution | Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a similar concentration as the standard solution. |
| Procedure | Inject the standard and sample solutions into the chromatograph and record the chromatograms. |
| Calculation | The purity is calculated by the area normalization method. The concentration of the analyte in the sample is determined by comparing its peak area with that of the standard of a known concentration. |
Analytical Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.
Experimental Protocol:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Solvent | Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) | Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm | Tetramethylsilane (TMS) at 0.00 ppm |
| Sample Concentration | 5-10 mg/mL | 20-50 mg/mL |
| Temperature | 25 °C | 25 °C |
Expected Chemical Shifts:
Disclaimer: The following are predicted chemical shifts based on the structure of this compound and data from similar compounds. Actual values must be confirmed using a certified reference standard.
¹H NMR (Predicted):
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (propyl) | ~0.9 | Triplet |
| CH₂ (propyl) | ~1.6 | Sextet |
| CH₂ (propyl, adjacent to pyrazole) | ~2.5 | Triplet |
| N-CH₃ | ~3.7 | Singlet |
| NH₂ (amino) | ~4.5 (broad) | Singlet |
| NH₂ (carboxamide) | ~6.8 and ~7.2 (broad) | Singlet |
¹³C NMR (Predicted):
| Carbon | Chemical Shift (δ, ppm) |
| CH₃ (propyl) | ~14 |
| CH₂ (propyl) | ~22 |
| CH₂ (propyl, adjacent to pyrazole) | ~30 |
| N-CH₃ | ~35 |
| C5 (pyrazole) | ~105 |
| C4 (pyrazole) | ~140 |
| C3 (pyrazole) | ~150 |
| C=O (carboxamide) | ~165 |
Workflow for NMR Analysis
Caption: Workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.
Experimental Protocol:
| Parameter | Condition |
| Ionization Technique | Electrospray Ionization (ESI) or Electron Impact (EI) |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap |
| Mode | Positive Ion Mode |
| Sample Introduction | Direct infusion or coupled with LC |
| Sample Preparation | Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-100 µg/mL. |
Expected Fragmentation Pattern:
Disclaimer: The following are predicted fragmentation patterns. Actual fragmentation should be confirmed with a reference standard.
The molecular ion [M+H]⁺ is expected at m/z 183.12. Common fragmentation pathways may involve the loss of the carboxamide group, the propyl chain, and other neutral losses.
Predicted Major Fragments (m/z):
| m/z | Possible Fragment |
| 183.12 | [M+H]⁺ |
| 166.10 | [M+H - NH₃]⁺ |
| 140.10 | [M+H - C₃H₇]⁺ |
| 124.08 | [M+H - C₃H₇ - NH₂]⁺ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic absorption of infrared radiation.
Experimental Protocol:
| Parameter | Condition |
| Technique | Attenuated Total Reflectance (ATR) or KBr pellet |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16-32 |
| Sample Preparation | For ATR, place a small amount of the solid sample directly on the ATR crystal. For KBr, mix a small amount of the sample with dry KBr powder and press into a pellet. |
Expected Characteristic Absorption Bands:
Disclaimer: The following are predicted absorption bands. Actual values should be confirmed with a reference standard.
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| 3400 - 3100 | N-H stretching (amino and amide groups) |
| 2960 - 2850 | C-H stretching (aliphatic) |
| ~1660 | C=O stretching (amide I) |
| ~1620 | N-H bending (amide II) |
| ~1590 | C=N and C=C stretching (pyrazole ring) |
Conclusion
The analytical methods described in these application notes provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques allows for unambiguous identification, purity determination, and structural elucidation. It is imperative to use certified reference standards for the validation of these methods and for the accurate quantification of the compound in various samples. These protocols are intended to serve as a starting point for method development and can be further optimized based on specific laboratory instrumentation and regulatory requirements.
References
Application Notes and Protocols for 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a substituted pyrazole derivative with the CAS Number 139756-02-8. It is recognized as a key intermediate in the industrial synthesis of Sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor.[1] Beyond its role as a synthetic precursor, this compound has been identified as a potential therapeutic agent in its own right, with suggested activities as a hypolipidemic agent and a possible inhibitor of phosphodiesterase 1 (PDE1). These potential applications make it a molecule of interest for research and development in cardiovascular and neurological disorders.
This document provides an overview of the known synthesis methods, potential applications, and generalized experimental protocols for investigating the biological activities of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₄N₄O |
| Molecular Weight | 182.22 g/mol |
| CAS Number | 139756-02-8 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 98-101 °C |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. Poorly soluble in water. |
Synthesis Protocol
An improved, multi-step synthesis for this compound has been reported, offering a higher yield and suitability for industrial production.[2] The following protocol is a generalized representation of this synthetic route.
Experimental Protocol: Improved Synthesis
Objective: To synthesize this compound from ethyl 1-methyl-3-n-propylpyrazole-5-carboxylate.
Materials:
-
Ethyl 1-methyl-3-n-propylpyrazole-5-carboxylate
-
Bromine
-
Ammonia
-
Organic solvents (e.g., dichloromethane, chloroform)
-
Ammonium formate
-
Metal catalyst (e.g., Palladium on carbon)
Procedure:
-
Bromination: Dissolve ethyl 1-methyl-3-n-propylpyrazole-5-carboxylate in a suitable organic solvent. At a controlled temperature, add bromine to the reaction mixture to yield 4-bromo-1-methyl-3-n-propylpyrazole-5-carboxylic acid ethyl ester.
-
Amidation & Hydrolysis (One-Pot): Without isolation of the intermediate, the crude product from the previous step undergoes amidation and hydrolysis. This is achieved by reacting with ammonia under appropriate conditions. This step avoids the need for purification by column chromatography.
-
Nitration: The resulting product is subjected to nitration. Solvent extraction is utilized in this step to improve the process.
-
Reduction: The final step involves the reduction of the nitro group to an amino group. This is accomplished through catalytic reduction using ammonium formate in the presence of a metal catalyst.
This improved method has been reported to achieve a total yield of 39.3%, which is an 8.5% improvement over previous technologies.[2]
Diagram of Synthesis Workflow:
Caption: Workflow for the improved synthesis of the target compound.
Application 1: Potential PDE1 Inhibition
Phosphodiesterase 1 (PDE1) is a family of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP). Inhibition of PDE1 can lead to increased levels of these second messengers, which are involved in various physiological processes, including neuronal signaling. The structural similarity of the target compound to other pyrazole-based PDE inhibitors suggests its potential in this area.
Experimental Protocol: In Vitro PDE1 Inhibition Assay (Generalized)
Objective: To determine the in vitro inhibitory activity of this compound against PDE1.
Materials:
-
Recombinant human PDE1 enzyme
-
This compound
-
cGMP or cAMP substrate
-
Assay buffer (e.g., Tris-HCl based)
-
Detection reagents (e.g., fluorescent or luminescent based)
-
Positive control inhibitor (e.g., Vinpocetine)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations for testing.
-
Assay Reaction: In a microplate, add the PDE1 enzyme, assay buffer, and the test compound at various concentrations.
-
Initiation: Initiate the enzymatic reaction by adding the cGMP or cAMP substrate.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Measurement: Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC₅₀ value by fitting the data to a dose-response curve.
Quantitative Data (Hypothetical):
| Compound | Target | IC₅₀ (nM) |
| This compound | PDE1 | Data not available |
| Vinpocetine (Control) | PDE1 | ~10-20 µM |
Note: The IC₅₀ value for the target compound is not currently available in the public domain and would need to be determined experimentally.
Hypothetical Signaling Pathway for PDE1 Inhibition:
Caption: Generalized pathway of PDE1 inhibition.
Application 2: Potential Hypolipidemic Activity
The potential of this compound as a hypolipidemic agent suggests its utility in models of dyslipidemia and related cardiovascular diseases.
Experimental Protocol: In Vivo Assessment of Hypolipidemic Activity in a Rodent Model (Generalized)
Objective: To evaluate the lipid-lowering effects of this compound in a high-fat diet-induced hyperlipidemic rodent model.
Materials:
-
This compound
-
Rodent model (e.g., Wistar rats or C57BL/6 mice)
-
High-fat diet
-
Standard rodent chow
-
Vehicle for compound administration (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., a statin)
-
Blood collection supplies
-
Kits for measuring serum total cholesterol, triglycerides, LDL-C, and HDL-C
Procedure:
-
Acclimatization and Induction: Acclimatize the animals and then induce hyperlipidemia by feeding them a high-fat diet for a specified period (e.g., 4-8 weeks).
-
Grouping: Divide the animals into groups: normal control (standard diet), hyperlipidemic control (high-fat diet + vehicle), test compound group(s) (high-fat diet + different doses of the test compound), and positive control group (high-fat diet + standard drug).
-
Treatment: Administer the test compound or vehicle orally once daily for a defined period (e.g., 4 weeks).
-
Blood Collection: At the end of the treatment period, collect blood samples from the animals after fasting.
-
Biochemical Analysis: Separate the serum and measure the levels of total cholesterol, triglycerides, LDL-C, and HDL-C using commercially available kits.
-
Data Analysis: Compare the lipid profiles of the treatment groups with the hyperlipidemic control group using appropriate statistical tests (e.g., ANOVA).
Quantitative Data (Hypothetical):
| Treatment Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) |
| Normal Control | Expected baseline | Expected baseline | Expected baseline | Expected baseline |
| Hyperlipidemic Control | Elevated | Elevated | Elevated | Reduced |
| Test Compound (Low Dose) | Data not available | Data not available | Data not available | Data not available |
| Test Compound (High Dose) | Data not available | Data not available | Data not available | Data not available |
| Positive Control | Reduced | Reduced | Reduced | Increased |
Note: No specific in vivo data for the hypolipidemic activity of this compound is publicly available and would need to be generated through experimentation.
Logical Workflow for In Vivo Hypolipidemic Study:
Caption: Workflow for in vivo hypolipidemic assessment.
Conclusion
This compound is a compound with established utility as a synthetic intermediate and promising, yet underexplored, potential as a therapeutic agent. The provided protocols are intended as a guide for researchers to investigate its putative biological activities. Further experimental validation is necessary to elucidate the precise mechanisms of action and to quantify the efficacy of this compound as a PDE1 inhibitor and a hypolipidemic agent.
References
Application Notes and Protocols for 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a pyrazole derivative primarily recognized as a key intermediate in the synthesis of various biologically active compounds, including the well-known phosphodiesterase type 5 (PDE5) inhibitor, sildenafil. While direct and extensive studies on the cellular effects of this specific compound are not widely published, its structural motif is present in numerous molecules exhibiting significant pharmacological activities. Derivatives of this compound have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
These application notes provide a generalized framework and detailed protocols for researchers interested in evaluating the in vitro biological activity of this compound or its analogs in a cell culture setting. The methodologies described are standard assays for determining cytotoxicity, effects on cell viability, and for elucidating potential mechanisms of action.
Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₄N₄O |
| Molecular Weight | 182.22 g/mol |
| CAS Number | 139756-02-8 |
| Appearance | Off-white solid |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. Aqueous solubility is limited. |
Postulated Biological Activities of Derivatives
Derivatives synthesized from this compound have shown potential in several therapeutic areas. This suggests that the core pyrazole structure may serve as a valuable scaffold for drug discovery.
| Derivative Class | Potential Biological Activity | Example Target/Pathway | Reference Cell Lines |
| Pyrazolo[4,3-d]pyrimidinones | Anticancer | mTOR signaling | HeLa, PC-3, A549[1] |
| 1,5-Benzodiazepines | Antimicrobial, Antifungal | Not specified | Bacterial and fungal strains[2] |
| Pyrazolo[4,3-d]pyrimidinones | Anti-tuberculosis | Chorismate mutase | RAW 264.7 (for cytotoxicity)[3][4][5] |
| Pyrazole-carboxamides | Anti-leukemia | FLT3, CDK2, CDK4 | MV4-11[6] |
| Pyrazole-carboxamides | Antifungal | Mitochondrial respiration | Rhizoctonia solani[7] |
Experimental Protocols
The following are detailed protocols for the initial characterization of this compound in a cell culture context.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Mammalian cell line of interest (e.g., HeLa, A549, RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of the compound in DMSO (e.g., 10 mM). Create a series of dilutions in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same concentration as the highest compound concentration).
-
Treatment: After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the different concentrations of the compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Hypothetical Data Presentation:
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| Vehicle Control | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 0.1 | 98.2 ± 3.9 | 97.5 ± 4.2 | 95.1 ± 5.3 |
| 1 | 95.6 ± 4.1 | 92.3 ± 3.8 | 88.7 ± 4.9 |
| 10 | 85.3 ± 5.2 | 75.1 ± 4.5 | 60.2 ± 5.5 |
| 50 | 60.1 ± 4.8 | 45.8 ± 5.0 | 30.9 ± 4.7 |
| 100 | 42.7 ± 3.9 | 25.4 ± 3.5 | 15.6 ± 3.1 |
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining
This protocol differentiates between viable, apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine exposure.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cell line of interest
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at various concentrations (e.g., IC₅₀ value determined from the MTT assay) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visualizations
Experimental Workflow Diagram
Caption: General workflow for in vitro evaluation of a novel compound.
Hypothetical Signaling Pathway Diagram
Given that derivatives of this compound have been shown to inhibit mTOR, a key regulator of cell growth and proliferation, the following diagram illustrates a simplified mTOR signaling pathway that could be investigated.
Caption: Simplified mTOR signaling pathway, a potential target for pyrazole derivatives.
Conclusion
While this compound is primarily a synthetic intermediate, its core structure is a promising scaffold for the development of new therapeutic agents. The protocols and frameworks provided here offer a starting point for researchers to investigate the biological effects of this compound and its novel derivatives in a cell culture setting. Further studies are warranted to explore its full potential in various disease models.
References
- 1. Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Wang resin catalysed sonochemical synthesis of pyrazolo[4,3-d]pyrimidinones and 2,3-dihydroquinazolin-4(1H)-ones: Identification of chorismate mutase inhibitors having effects on Mycobacterium tuberculosis cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researcher.manipal.edu [researcher.manipal.edu]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective synthesis of spiro quinazolinones via sequential hydroalkoxylation and intramolecular amide-cyclization of alkynol ureas | CoLab [colab.ws]
- 7. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
dosage and administration of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
Compound: Sildenafil (also known as 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, Viagra, Revatio)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sildenafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][2][3][4] It is widely used for the treatment of erectile dysfunction and pulmonary arterial hypertension.[2] These application notes provide a comprehensive overview of the dosage, administration, mechanism of action, and relevant experimental protocols for the research and development of sildenafil.
Mechanism of Action
Sildenafil enhances the effect of nitric oxide (NO) by inhibiting PDE5, which is responsible for the degradation of cGMP in the corpus cavernosum and the pulmonary vasculature.[1][2][3][5] During sexual stimulation, NO is released, which activates guanylate cyclase to produce cGMP. The accumulation of cGMP leads to smooth muscle relaxation and vasodilation, resulting in increased blood flow.[1][3]
Dosage and Administration
The dosage and administration of sildenafil vary depending on the indication.
Table 1: Dosage and Administration of Sildenafil
| Indication | Dosage Form | Recommended Dose | Timing of Administration | Maximum Frequency |
| Erectile Dysfunction | Tablets | 50 mg (initial); may be adjusted to 25 mg or 100 mg based on efficacy and tolerability.[6][7][8] | Approximately 1 hour before sexual activity.[7][8] Can be taken 30 minutes to 4 hours before.[9] | Once daily.[6][8] |
| Pulmonary Arterial Hypertension | Tablets | 20 mg three times a day.[6][9] | Doses should be administered approximately 4-6 hours apart.[8] | Three times a day.[6] |
| Pulmonary Arterial Hypertension | Oral Suspension | 10 mg (1 mL) three times a day for patients ≤ 20 kg. 20 mg (2 mL) three times a day for patients > 20 kg.[6] | Doses should be administered approximately 4-6 hours apart. | Three times a day. |
Pharmacokinetics
Sildenafil is rapidly absorbed after oral administration.
Table 2: Pharmacokinetic Parameters of Sildenafil
| Parameter | Value | Reference |
| Absolute Bioavailability | ~41% | [10][11] |
| Time to Maximum Concentration (Tmax) | 30-60 minutes (fasted state) | [12] |
| Effect of Food | High-fat meal delays Tmax by ~1 hour and reduces Cmax by ~29%.[11] | [10][11] |
| Plasma Protein Binding | ~96% | - |
| Metabolism | Primarily by hepatic CYP3A4 (major route) and CYP2C9 (minor route).[13] | [13] |
| Major Metabolite | N-desmethyl sildenafil (about 50% of the potency of the parent drug).[13] | [13] |
| Elimination Half-life | 3-5 hours | [8][10] |
| Excretion | Predominantly in feces (~80%) and to a lesser extent in urine (~13%).[12][13] | [12][13] |
Experimental Protocols
This protocol describes the assessment of sildenafil's efficacy in a rat model of erectile dysfunction.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Sildenafil in heart failure with reactive pulmonary hypertension (Sildenafil HF) clinical trial (rationale and design) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of sildenafil on erectile activity in mice lacking neuronal or endothelial nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of sildenafil on erectile activity in mice lacking neuronal or endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ahajournals.org [ahajournals.org]
- 8. A Controlled Trial of Sildenafil in Advanced Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sildenafil in the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sildenafil protects against pulmonary hypertension induced by hypoxia in neonatal rats via activation of PPARγ-mediated downregulation of TRPC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. auajournals.org [auajournals.org]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. Physicochemical and Microbiological Stability of the Extemporaneous Sildenafil Citrate Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a multi-substituted pyrazolecarboxamide that serves as a crucial precursor and versatile building block in organic synthesis.[1][2] Its structure is particularly valuable in medicinal chemistry for the synthesis of complex heterocyclic compounds. The primary application of this compound is as a key intermediate in the industrial synthesis of Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used for treating erectile dysfunction and pulmonary arterial hypertension.[1][3][4] The pyrazole scaffold is a well-established privileged structure in drug discovery, and this specific aminopyrazole derivative offers reactive sites that allow for the construction of fused ring systems, such as pyrazolo[4,3-d]pyrimidinones.[5][6] Its utility extends to being a scaffold for developing novel therapeutic agents targeting various biochemical pathways.[7][8]
Physicochemical and Structural Data
A summary of the essential properties of this compound is provided below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 139756-02-8 | [1] |
| Molecular Formula | C₈H₁₄N₄O | [1] |
| Molecular Weight | 182.22 g/mol | [1] |
| Melting Point | 98-101 °C | |
| Appearance | Solid | [9] |
| Primary Use | Intermediate in pharmaceutical synthesis | [1][5] |
Applications in Organic Synthesis
The primary utility of this compound lies in its role as a precursor for constructing more complex molecular architectures, particularly fused heterocyclic systems.
Synthesis of Pyrazolo[4,3-d]pyrimidinones (e.g., Sildenafil)
The most prominent application is in the synthesis of Sildenafil. The aminopyrazole acts as the foundational scaffold upon which the pyrimidinone ring is constructed. This involves two key transformations:
-
Acylation: The 4-amino group is acylated with an appropriate acyl chloride (e.g., 2-ethoxybenzoyl chloride).[10]
-
Cyclization: The resulting amide undergoes an intramolecular cyclization to form the fused pyrazolo[4,3-d]pyrimidinone core structure of Sildenafil.[4]
This pathway is a cornerstone of the commercial synthesis of the drug and highlights the precursor's importance.
General Synthesis of Fused Pyrazoles
Beyond Sildenafil, the compound serves as a direct precursor for a broader class of pyrazolo[4,3-d]pyrimidin-7(4H)-ones.[5] This is achieved through condensation reactions with various aromatic and heterocyclic aldehydes, which allows for the generation of diverse libraries of compounds for drug discovery and medicinal chemistry research.[5] The amino and carboxamide functionalities provide the necessary reactive handles for these cyclization reactions.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the precursor itself and its subsequent use in a key synthetic transformation.
Protocol 1: Green Synthesis of this compound
This protocol is adapted from an environmentally conscious process that avoids hazardous reagents typically used in the reduction of a nitro precursor. It involves the reduction of 4-nitro-1-methyl-3-n-propylpyrazole-5-carboxamide using zinc and ammonium formate in an ionic liquid.
Materials:
-
4-nitro-1-methyl-3-n-propylpyrazole-5-carboxamide (21.2 g)
-
Ionic Liquid [bmim][BF₄] (100 mL)
-
Zinc particles (13 g)
-
Ammonium formate (9.5 g)
-
Water (10 mL)
-
Diethyl ether
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Reaction flask, magnetic stirrer, TLC plates
Procedure:
-
Combine 21.2 g of 4-nitro-1-methyl-3-n-propylpyrazole-5-carboxamide, 100 mL of [bmim][BF₄], 13 g of zinc particles, 10 mL of water, and 9.5 g of ammonium formate in a suitable reaction flask.[11]
-
Stir the mixture rapidly at room temperature.[11]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (nitro compound) is completely consumed.[11]
-
Upon completion, perform an extraction with diethyl ether (3 x 150 mL).[11]
-
Combine the organic phases (diethyl ether layers) and concentrate to dryness under reduced pressure to yield the final product.[11]
-
The reported yield for this method is 89% (16.2 g) with an HPLC purity of 95.1%.[11]
-
Ionic Liquid Recovery: The remaining ionic liquid layer can be dissolved in 100 mL of dichloromethane, dried with anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to recover the ionic liquid for reuse.[11]
Protocol 2: Acylation of the Precursor with 2-Ethoxybenzoyl Chloride
This protocol details the acylation step, a critical reaction in the synthesis of Sildenafil analogues.[10]
Materials:
-
This compound (50 mmol)
-
Triethylamine (10.12 g, 100 mmol)
-
2-Ethoxybenzoyl chloride (10 g, 54.5 mmol)
-
Dichloromethane (250 mL)
-
n-Hexane (250 mL)
-
Deionized water
-
Reaction flask, ice bath, magnetic stirrer
Procedure:
-
Dissolve this compound (50 mmol) and triethylamine (100 mmol) in 250 mL of dichloromethane in a reaction flask.
-
Cool the solution to 0–5 °C using an ice bath.[10]
-
Slowly add 2-ethoxybenzoyl chloride (54.5 mmol) to the cooled solution.[10]
-
Allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours.[10]
-
Wash the reaction mixture twice with deionized water. Separate the organic layer.
-
Concentrate the organic layer under reduced pressure to obtain a residue.[10]
-
Add 250 mL of n-hexane to the residue and stir for 1 hour to precipitate the acylated product.[10]
-
Collect the solid product by filtration and dry thoroughly. The expected product is 4-(2-ethoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.
Visualized Workflows and Pathways
Synthetic Pathway to Sildenafil
The following diagram illustrates the key steps in synthesizing Sildenafil starting from the aminopyrazole precursor.
Caption: Synthetic pathway from the precursor to Sildenafil.
General Experimental Workflow
This diagram outlines a typical laboratory workflow for a reaction involving the aminopyrazole precursor.
Caption: General workflow for synthesis using the precursor.
Mechanism of Action for Sildenafil (PDE5 Inhibition)
The end-product derived from the precursor, Sildenafil, targets the cGMP pathway by inhibiting the PDE5 enzyme. This biological context is critical for understanding the motivation behind its synthesis.
Caption: Sildenafil inhibits PDE5, increasing cGMP levels.
References
- 1. This compound | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Home - srmetalmesh.com [srmetalmesh.com]
- 3. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Buy this compound Hydrochloride (EVT-342878) | 247584-10-7 [evitachem.com]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 4-Amino-1-methyl-1H-pyrazole-3-carboxamide [myskinrecipes.com]
- 9. mdpi.com [mdpi.com]
- 10. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New green synthesis process of sildenafil intermediate 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols: Pyrazole Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the diverse applications of pyrazole derivatives in medicinal chemistry. Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a versatile scaffold in drug discovery, leading to the development of numerous therapeutic agents.[1][2] This compilation is intended to be a valuable resource for researchers actively involved in the design, synthesis, and evaluation of novel pyrazole-based drug candidates.
Anticancer Applications of Pyrazole Derivatives
Application Note:
Pyrazole derivatives have emerged as a significant class of compounds in oncology, exhibiting a broad spectrum of anticancer activities.[3][4] Their mechanisms of action are diverse and include the inhibition of crucial cellular targets involved in cancer cell proliferation, survival, and metastasis.[3][5] Notably, pyrazole-containing compounds have been developed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), and as agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[6][7]
One prominent mechanism involves the inhibition of tubulin polymerization. By binding to tubulin, these derivatives interfere with the formation and function of the mitotic spindle, a critical structure for cell division.[6][8] This disruption triggers a mitotic arrest, ultimately leading to programmed cell death (apoptosis) in cancer cells.[8][9] Another key strategy is the targeting of signaling pathways essential for tumor growth, such as the EGFR pathway.[7] Inhibition of EGFR kinase activity blocks downstream signaling cascades that promote cell proliferation and survival.[7] The structural versatility of the pyrazole scaffold allows for the design of potent and selective anticancer agents with improved therapeutic profiles.[3][5]
Quantitative Data: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |
| Pyrazole Derivative 3d | MCF-7 (Breast Cancer) | Not specified | 10 | [10] |
| Pyrazole Derivative 3e | MCF-7 (Breast Cancer) | Not specified | 12 | [10] |
| Pyrazole Derivative 5a | MCF-7 (Breast Cancer) | Not specified | 14 | [10] |
| Pyrazole-benzothiazole hybrid 25 | HT29 (Colon), PC3 (Prostate), A549 (Lung), U87MG (Glioblastoma) | Antiangiogenic | 3.17 - 6.77 | [5] |
| Isolongifolanone derivative 37 | MCF-7 (Breast Cancer) | Apoptosis induction | 5.21 | [5] |
| Diphenyl pyrazole-chalcone 6b | HNO-97 (Head and Neck) | Not specified | 10 | [11] |
| Diphenyl pyrazole-chalcone 6d | HNO-97 (Head and Neck) | Not specified | 10.56 | [11] |
| Pyrazole-thiourea derivative C5 | MCF-7 (Breast Cancer) | EGFR Inhibitor | 0.08 | [7][12] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability and the cytotoxic effects of pyrazole derivatives.[5][6][13][14][15]
Principle: Metabolically active cells with functional mitochondria possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5][13][14] These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[5][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazole derivatives to be tested
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[14]
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium.[14] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[5][15]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.[14]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14][15]
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[14][15]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.
Visualization: Microtubule Targeting Mechanism
Caption: Pyrazole derivatives can disrupt microtubule dynamics, leading to apoptosis.
Anti-inflammatory Applications of Pyrazole Derivatives
Application Note:
Pyrazole derivatives are well-established as potent anti-inflammatory agents, with the most notable example being Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[1][16][17] Inflammation is a complex biological response, and enzymes like COX-1 and COX-2 play a crucial role in mediating this process by converting arachidonic acid into prostaglandins.[18][19] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation and is a primary therapeutic target.[20][21]
The anti-inflammatory mechanism of many pyrazole derivatives involves the selective inhibition of the COX-2 enzyme.[1] By blocking the active site of COX-2, these compounds prevent the synthesis of prostaglandins, which are key mediators of pain and inflammation.[18] The selectivity for COX-2 over COX-1 is a critical advantage, as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[1] The development of pyrazole-based COX-2 inhibitors represents a significant advancement in the management of inflammatory conditions such as arthritis.[1]
Quantitative Data: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 | 225 | [1] |
| 3,5-diarylpyrazole | COX-2 | 0.01 | Not specified | [1] |
| Pyrazolo-pyrimidine | COX-2 | 0.015 | Not specified | [1] |
| Pyrazole-thiazole hybrid | COX-2/5-LOX | 0.03 (COX-2), 0.12 (5-LOX) | Not specified | [1] |
| Pyrazoline 2g | Lipoxygenase | 80 | Not applicable | [22] |
| Pyrazolo[1,5-a]quinazoline 3j | COX-2 | 0.047 | ~14 | [23] |
| Pyrazolo[1,5-a]quinazoline 13i | NF-κB | 4.8 | Not applicable | [23] |
| Pyrazolo[1,5-a]quinazoline 16 | NF-κB | Not specified | Not applicable | [23] |
| Pyrazole derivative 6g | IL-6 expression | 9.562 | Not applicable | [24] |
Experimental Protocol: COX Inhibition Assay
This protocol describes an in vitro assay to determine the inhibitory activity of pyrazole derivatives against COX-1 and COX-2 enzymes.[7][12][16][25]
Principle: The assay measures the peroxidase activity of COX enzymes. In the presence of a chromogenic substrate, the peroxidase component of COX catalyzes a reaction that produces a colored product. The rate of color development is proportional to the enzyme activity. The inhibitory effect of a compound is determined by measuring the reduction in the rate of color formation.
Materials:
-
Purified human COX-1 and COX-2 enzymes
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Pyrazole derivatives to be tested
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents and pre-equilibrate them to the reaction temperature (e.g., 37°C).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (COX-1 or COX-2) to the appropriate wells. Add the pyrazole derivative at various concentrations to the test wells. Include a control with no inhibitor. Incubate for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[16]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.[16]
-
Color Development: Immediately add the colorimetric substrate to all wells.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) at multiple time points to determine the initial reaction rate.[12]
Data Analysis: Calculate the percentage of inhibition for each concentration of the pyrazole derivative: % Inhibition = [(Rate of control - Rate of treated) / Rate of control] x 100
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The selectivity index can be calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
Visualization: COX-2 Signaling Pathway in Inflammation
Caption: Pyrazole derivatives can inhibit the COX-2 enzyme, blocking prostaglandin synthesis.
Antimicrobial Applications of Pyrazole Derivatives
Application Note:
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[26][27] Their antimicrobial mechanisms are varied and can include the inhibition of essential bacterial enzymes, disruption of cell wall synthesis, and interference with DNA replication.
One of the key bacterial targets for some pyrazole derivatives is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication and transcription.[17][28][29][30] By inhibiting DNA gyrase, these compounds prevent the supercoiling and uncoiling of DNA, leading to a halt in cellular processes and ultimately bacterial cell death.[11][28][29] The specificity of these inhibitors for bacterial DNA gyrase over its human counterparts makes them attractive candidates for development as antibiotics with a favorable safety profile.[29]
Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Hydrazone 21a | S. aureus, C. albicans | 62.5 - 125 (antibacterial), 2.9 - 7.8 (antifungal) | [31] |
| Ferrocenyl-substituted pyrazole | S. aureus, K. pneumoniae, A. niger, T. rubrum | 85 - 95 | [32] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of pyrazole derivatives against bacteria.
Principle: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. After incubation, the lowest concentration of the agent that completely inhibits visible bacterial growth is determined as the MIC.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Pyrazole derivatives to be tested
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Spectrophotometer or plate reader
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the pyrazole derivatives in the growth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in medium without compound) and a negative control (medium only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a plate reader to measure absorbance.
Visualization: Bacterial DNA Gyrase Inhibition
Caption: Pyrazole derivatives can inhibit bacterial DNA gyrase, leading to cell death.
Neurological Applications of Pyrazole Derivatives
Application Note:
Pyrazole derivatives are being investigated for their potential in treating various neurological disorders, including Alzheimer's disease.[18] One of the key pathological features of Alzheimer's disease is the decline in the levels of the neurotransmitter acetylcholine (ACh).[33][34] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft.[2][33][34][35]
The therapeutic strategy for many pyrazole derivatives in this area focuses on the inhibition of AChE.[33][35] By inhibiting AChE, these compounds increase the concentration and duration of action of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission.[33][35][36] This can lead to improvements in cognitive function and memory in patients with Alzheimer's disease. The development of selective and potent AChE inhibitors with the pyrazole scaffold is an active area of research.
Quantitative Data: Neurological Activity of Pyrazole Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Pyrazoline 3f | Acetylcholinesterase (AChE) | 0.382 | [3] |
| Pyrazoline 3g | Acetylcholinesterase (AChE) | 0.338 | [3] |
| Pyrazoline 3g | Butyrylcholinesterase (BChE) | 2.087 | [3] |
| Pyrazoline 3j | Monoamine Oxidase A (MAO-A) | 0.5781 | [3] |
| Pyrazoline 3j | Monoamine Oxidase B (MAO-B) | 3.5 | [3] |
| Pyrazoline 8b | Catechol-O-methyltransferase (COMT) | 0.048 | [3] |
| Pyrazole derivative 304 | Acetylcholinesterase (AChE) | 3.63 | [37] |
| Pyrazole derivative 305 | Acetylcholinesterase (AChE) | 1.10 | [37] |
| Chromone-2-carboxamido-alkylamine 308 | Acetylcholinesterase (AChE) | 0.09 | [37] |
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method for determining the AChE inhibitory activity of pyrazole derivatives.[26][38]
Principle: This colorimetric assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine (ATCh). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[26] The rate of color formation is proportional to AChE activity.
Materials:
-
Purified Acetylcholinesterase (AChE)
-
Assay Buffer (e.g., phosphate buffer, pH 8.0)
-
Acetylthiocholine iodide (ATCh) solution
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Pyrazole derivatives to be tested
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh solutions of ATCh and DTNB in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, DTNB solution, and the pyrazole derivative at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well, except for the blank.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.[27]
-
Reaction Initiation: Start the reaction by adding the ATCh solution to all wells.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific duration (e.g., 10 minutes) using a microplate reader in kinetic mode.[27]
Data Analysis: Calculate the rate of the reaction for each well from the linear portion of the absorbance versus time plot. Determine the percentage of inhibition for each concentration of the pyrazole derivative: % Inhibition = [(Rate of control - Rate of treated) / Rate of control] x 100
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualization: Acetylcholinesterase Signaling Pathway
Caption: Pyrazole derivatives can inhibit acetylcholinesterase, increasing acetylcholine levels.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. korambiotech.com [korambiotech.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. researchhub.com [researchhub.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. US20230364057A1 - Bacterial dna gyrase inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 18. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]
- 20. Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines [mdpi.com]
- 24. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 29. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. What are Bacterial DNA gyrase modulators and how do they work? [synapse.patsnap.com]
- 31. mdpi.com [mdpi.com]
- 32. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 33. The Cholinergic Hypothesis: Acetylcholine & Alzheimer’s Disease [greymattersjournal.org]
- 34. Alzheimer's Disease: Targeting the Cholinergic System - PMC [pmc.ncbi.nlm.nih.gov]
- 35. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
- 38. policycommons.net [policycommons.net]
Application Note: High-Throughput Screening for Kinase Inhibitors Using 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
An application note on the high-throughput screening of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is presented below. Due to the absence of specific high-throughput screening data for this compound in publicly available literature, this document provides a representative application based on the activities of structurally related pyrazole carboxamide derivatives, which are frequently investigated as kinase inhibitors.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a pyrazole derivative. While it is known as an intermediate in the synthesis of other compounds, its intrinsic biological activity is an area of exploratory research.[1] The pyrazole carboxamide scaffold is a common feature in many compounds developed as kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases such as cancer. For instance, various pyrazole carboxamide derivatives have been investigated as potent inhibitors of kinases like Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), which are key targets in Acute Myeloid Leukemia (AML).[2]
This document outlines a hypothetical high-throughput screening (HTS) campaign to evaluate this compound and a library of its analogs for potential inhibitory activity against a representative kinase, such as FLT3. The protocols provided are based on established methods for kinase inhibitor screening.[3][4][5][6][7]
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide |
| CAS Number | 139756-02-8 |
| Molecular Formula | C₈H₁₄N₄O |
| Molecular Weight | 182.22 g/mol |
| Purity | >95% (assay dependent) |
| Solubility | Soluble in DMSO |
Hypothetical Signaling Pathway
A common target for pyrazole carboxamide derivatives is the FLT3 signaling pathway, which, when constitutively activated by mutations (e.g., internal tandem duplication - ITD), drives the proliferation of leukemia cells. Inhibition of FLT3 kinase activity can block downstream signaling and induce apoptosis in these cancer cells.
Caption: Hypothetical inhibition of the FLT3 signaling pathway.
Experimental Protocols
Primary High-Throughput Screening: Biochemical Kinase Assay
This protocol describes a generic biochemical assay to measure the direct inhibitory effect of the compound on purified kinase enzyme activity. The ADP-Glo™ Kinase Assay is used as a representative example due to its high sensitivity and suitability for HTS.
Principle: The assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. In the first step, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a detection reagent converts ADP to ATP, which is then used in a luciferase reaction to generate a light signal proportional to the initial ADP concentration.
Materials:
-
Purified recombinant human FLT3 kinase
-
Kinase substrate (e.g., a generic tyrosine kinase peptide substrate)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
This compound (and analog library)
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
384-well white, opaque microplates
-
Multichannel pipettes or automated liquid handling system
-
Luminometer
Protocol:
-
Compound Plating:
-
Prepare a stock solution of this compound and library compounds in 100% DMSO.
-
Perform serial dilutions to create a concentration range for testing (e.g., from 100 µM to 1 nM).
-
Using an automated liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only (negative control) and staurosporine (positive control).
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix in the appropriate kinase buffer.
-
Prepare a 2X ATP solution.
-
Add 2.5 µL of the 2X kinase/substrate mix to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated as follows: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the dose-response data to a four-parameter logistic curve.
Hypothetical HTS Workflow
Caption: A typical workflow for high-throughput screening of kinase inhibitors.
Secondary High-Throughput Screening: Cell-Based Assay
This protocol is for a secondary screen to confirm the activity of hits from the primary screen in a cellular context. A cell viability assay using a leukemia cell line with a known FLT3 mutation (e.g., MV4-11) is a common approach.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
MV4-11 human leukemia cell line (FLT3-ITD positive)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Hit compounds from the primary screen
-
384-well clear-bottom, white-walled tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture MV4-11 cells to a logarithmic growth phase.
-
Seed the cells into 384-well plates at a density of 5,000 cells per well in 40 µL of culture medium.
-
-
Compound Addition:
-
Prepare serial dilutions of the hit compounds in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Add 10 µL of the diluted compounds to the cell plates. Include vehicle (DMSO) and positive controls.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The EC₅₀ value (the concentration of the compound that reduces cell viability by 50%) is determined by fitting the dose-response data to a four-parameter logistic curve.
Hypothetical Quantitative Data
The following tables summarize hypothetical data that would be generated from such a screening campaign.
Table 1: Primary Biochemical Screen Results
| Compound ID | Single-Dose Inhibition @ 10 µM (%) | IC₅₀ (µM) |
| This compound | 65.2 | 8.5 |
| Analog-01 | 89.7 | 1.2 |
| Analog-02 | 12.3 | > 100 |
| Analog-03 | 95.1 | 0.45 |
| Staurosporine (Control) | 99.8 | 0.015 |
Table 2: Secondary Cell-Based Screen Results
| Compound ID | Cell Viability EC₅₀ (µM) (MV4-11 cells) |
| This compound | 15.7 |
| Analog-01 | 2.8 |
| Analog-03 | 0.98 |
| Staurosporine (Control) | 0.030 |
This application note provides a framework for the high-throughput screening of this compound and its analogs as potential kinase inhibitors. By employing a primary biochemical screen followed by a secondary cell-based assay, researchers can efficiently identify and characterize novel compounds with therapeutic potential. The provided protocols and workflows are adaptable to various kinase targets and assay technologies, offering a robust starting point for drug discovery campaigns centered on the pyrazole carboxamide scaffold.
References
- 1. This compound | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Fast in-vitro screening of FLT3-ITD inhibitors using silkworm-baculovirus protein expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low overall yield | Suboptimal reaction conditions in one or more steps. Incomplete reactions or formation of side products. | Review each step of the synthesis for potential improvements. Ensure the purity of starting materials and reagents. Optimize reaction temperature, time, and catalyst loading. Consider alternative synthetic routes if persistent low yields are observed.[1][2] |
| Incomplete methylation and/or hydrolysis | Insufficient methylating agent or base. Reaction temperature too low or reaction time too short. | Ensure the use of a slight excess of the methylating agent (e.g., dimethyl sulfate) and a sufficient amount of base (e.g., sodium hydroxide) for complete hydrolysis. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Consider a one-pot procedure to minimize handling losses.[3] |
| Formation of di-nitrated or other side products during nitration | Reaction conditions are too harsh (e.g., high temperature, excessive nitrating agent). | Carefully control the reaction temperature, ideally keeping it low. Use a controlled amount of nitrating agent (e.g., a mixture of fuming nitric acid and oleum). The addition of a solvent extraction step after nitration can help in purifying the desired mono-nitro product.[3][4] |
| Incomplete reduction of the nitro group | Inactive or insufficient catalyst. Inadequate hydrogen source. | Use a fresh and appropriate catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. Ensure an adequate amount of the hydrogen donor, like ammonium formate, is used.[3] Efficient stirring is crucial in heterogeneous catalytic reactions to ensure proper contact between reactants and the catalyst. |
| Difficulty in the final amidation step | Poor activation of the carboxylic acid. Unsuitable coupling agent or reaction conditions. | Ensure the carboxylic acid is effectively converted to an acyl chloride or another activated species. Optimize the choice of amidation reagents and reaction conditions, including solvent and temperature. |
| Safety hazards | Use of hazardous reagents like mixed acid for nitration (risk of explosion) and thionyl chloride (corrosive and produces acidic waste). | Consider safer alternative routes, such as the bromination and amination of the pyrazole ring, which avoids the use of harsh nitrating agents.[5] Handle all hazardous materials with appropriate personal protective equipment and in a well-ventilated fume hood. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant improvement reported for the synthesis of this compound?
A1: A multi-step synthesis starting from 3-n-propylpyrazole-5-carboxylic acid ethyl ester has been improved to achieve a total yield of 39.3%, which is an 8.5% increase over the original method.[3] The key improvements include a one-pot methylation and hydrolysis, the addition of a solvent extraction step during nitration, and the use of catalytic reduction with ammonium formate and a metal catalyst.[3]
Q2: Are there safer alternatives to the traditional nitration method?
A2: Yes, a novel method involving the bromination of the pyrazole ring followed by amination has been developed.[5] This method is considered safer, more efficient, and more environmentally friendly as it avoids the use of mixed acids for nitration, which can be explosive, and corrosive reagents like thionyl chloride.[5]
Q3: What are the common challenges in pyrazole synthesis in general?
A3: Common challenges include low yields, the formation of regioisomers when using unsymmetrical starting materials, and the potential for side reactions.[1][6] Troubleshooting these issues often involves optimizing reaction conditions, ensuring the purity of starting materials, and carefully selecting catalysts and solvents.[1][2]
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring the progress of each reaction step. This allows for the determination of reaction completion and the identification of any potential side products.
Q5: What is the role of solvent extraction in the improved nitration step?
A5: The addition of a solvent extraction step after the nitration reaction helps to purify the desired 4-nitro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid by removing impurities and unreacted reagents, which can contribute to a cleaner product and higher overall yield.[3]
Data Presentation
Comparison of Synthetic Routes
| Synthetic Route | Key Steps | Overall Yield | Advantages | Disadvantages | Reference |
| Original Method | Methylation, Hydrolysis, Nitration (mixed acid), Amidation (thionyl chloride), Reduction | ~30.8% | Established procedure | Lower yield, use of hazardous reagents | [3] |
| Improved Method | One-pot Methylation & Hydrolysis, Nitration with solvent extraction, Catalytic Reduction (Ammonium formate) | 39.3% | Higher yield, simpler work-up | Still involves nitration | [3] |
| Alternative Route | Bromination, Amination | Not explicitly stated, but described as "more efficient" | Safer, more environmentally friendly | May require optimization of amination conditions | [5] |
Experimental Protocols
Improved Synthesis of this compound
This protocol is based on the improved synthesis method which resulted in a higher overall yield.[3]
Step 1: One-Pot Methylation and Hydrolysis of 3-n-propylpyrazole-5-carboxylic acid ethyl ester
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-n-propylpyrazole-5-carboxylic acid ethyl ester in a suitable solvent (e.g., ethanol).
-
Methylation: Add a methylating agent (e.g., dimethyl sulfate) to the solution.
-
Hydrolysis: After the methylation is complete (as monitored by TLC), add an aqueous solution of a base (e.g., sodium hydroxide) directly to the reaction mixture.
-
Work-up: Heat the mixture to reflux until the hydrolysis is complete. Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid. The intermediate is then used directly in the next step without purification.[3]
Step 2: Nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid
-
Nitration: To a cooled solution of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid in a suitable solvent, slowly add a nitrating mixture (e.g., fuming nitric acid and oleum). Maintain a low temperature throughout the addition.
-
Solvent Extraction: After the reaction is complete, quench the reaction mixture with ice water. Extract the product, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, with an appropriate organic solvent (e.g., ethyl acetate).[3]
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Amidation of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
-
Activation: Convert the carboxylic acid to an acyl chloride using a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an inert solvent.
-
Amination: Bubble ammonia gas through the solution of the acyl chloride or add an aqueous ammonia solution to obtain 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide.
-
Purification: The product can be purified by recrystallization.
Step 4: Catalytic Reduction of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide
-
Reaction Setup: Dissolve 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide in a suitable solvent (e.g., methanol or ethanol).
-
Reduction: Add a metal catalyst (e.g., 10% Pd/C) and ammonium formate.[3]
-
Work-up: Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC). Filter off the catalyst and concentrate the filtrate to obtain the final product, this compound. The product can be further purified by recrystallization.
Mandatory Visualization
Caption: Workflow for the improved synthesis of this compound.
Caption: Logical workflow for troubleshooting low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. CN103044331A - Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. The information is presented in a question-and-answer format to directly address common solubility challenges and other experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a multi-substituted pyrazolecarboxamide.[1] It is recognized as a useful organic compound for life sciences research and is also known as an impurity in the synthesis of sildenafil.[2][3] The compound has the molecular formula C8H14N4O.[1][4]
Q2: I am experiencing poor solubility of this compound in aqueous solutions. What are the initial steps I can take?
Poor aqueous solubility is a common issue with many organic compounds, including pyrazole derivatives.[5][6] The solubility is influenced by factors like the pyrazole ring's aromaticity and the presence of non-polar groups.[7] Here are some initial troubleshooting steps:
-
pH Adjustment: If your experimental conditions allow, modifying the pH of the solution can significantly impact the solubility of ionizable compounds.
-
Co-solvents: The use of water-miscible organic co-solvents is a widely used strategy to enhance the solubility of poorly water-soluble compounds.[8]
-
Heating and Sonication: Applying heat or using sonication can help accelerate the dissolution process.[9] However, be cautious about potential degradation at elevated temperatures.[7]
Q3: Can salt formation improve the solubility of this compound?
Yes, salt formation is a highly effective method for increasing the aqueous solubility of compounds with acidic or basic functional groups.[5] The hydrochloride salt of this compound is noted to have enhanced water solubility.[2] For intraperitoneal injections, using salt forms is preferable due to their higher solubility.[9]
Q4: Are there more advanced techniques to address persistent solubility issues?
For compounds with very low solubility, several advanced formulation strategies can be employed:
-
Particle Size Reduction: Techniques like micronization increase the surface area of the compound, which can improve the dissolution rate.[8][10]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can create amorphous systems with higher solubility.[5]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems can significantly enhance solubility and bioavailability.[8][11]
-
Inclusion Complexes: Using cyclodextrins to form inclusion complexes can encapsulate the hydrophobic drug molecule, thereby increasing its aqueous solubility.[10][12]
Troubleshooting Guide
Issue 1: Compound precipitates out of solution during my experiment.
-
Question: My this compound is precipitating from the reaction mixture. What should I do?
-
Answer: Premature precipitation is often due to low solubility in the chosen solvent system.[5] Consider the following:
-
Solvent Screening: Conduct small-scale tests to find a more suitable solvent or a co-solvent mixture that keeps all components dissolved.[5]
-
Temperature Adjustment: Increasing the reaction temperature can enhance solubility.[7] However, monitor for any potential degradation of your compound.
-
Use of a Co-solvent: Adding a co-solvent in which your compound is more soluble can prevent precipitation.
-
Issue 2: Difficulty preparing a stock solution at the desired concentration.
-
Question: I am unable to dissolve enough this compound to make my target concentration stock solution. What do you recommend?
-
Answer: If you are facing challenges with preparing a stock solution, especially for in vivo studies, a common formulation approach is to use a vehicle containing co-solvents and surfactants. A widely used general formula for compounds soluble in DMSO is: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline/PBS. The solvents should be added sequentially.[9]
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility |
| Water | Poorly Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble |
| Dichloromethane | Soluble |
| Acetone | Soluble |
This table provides a general overview. Actual solubility can vary with temperature and purity.
Table 2: Example Co-solvent Systems for Improved Aqueous Solubility
| Co-solvent System (v/v) | Achievable Concentration (Hypothetical) | Notes |
| 10% Ethanol in Water | ~0.5 mg/mL | May require gentle heating. |
| 20% PEG400 in Water | ~1 mg/mL | A commonly used biocompatible co-solvent. |
| 10% DMSO in PBS | ~2 mg/mL | Ensure DMSO concentration is compatible with your assay. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent System
Objective: To prepare a 10 mg/mL stock solution of this compound in a DMSO:PEG300:Tween-80:Saline vehicle.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound.
-
In a sterile tube, add DMSO to the compound to achieve a 10% final volume. Vortex until the compound is fully dissolved.
-
Add PEG300 to reach a 40% final volume. Vortex thoroughly.
-
Add Tween-80 to a final concentration of 5%. Mix well.
-
Slowly add saline or PBS to make up the final volume.
-
If necessary, gently warm the solution or sonicate to ensure complete dissolution.[9]
Protocol 2: Solubility Determination using the Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected solvent (e.g., water, buffer, ethanol)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of the solvent.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).
-
Shake the vials until equilibrium is reached (typically 24-48 hours).
-
After reaching equilibrium, centrifuge the samples to separate the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Mechanisms of common solubilization strategies.
References
- 1. This compound | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound Hydrochloride | 247584-10-7 [smolecule.com]
- 3. 4-Amino-1-methyl-3-propyl-5-pyrazolecarboxamide-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]
- 4. fuaij.com [fuaij.com]
- 5. benchchem.com [benchchem.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. benchchem.com [benchchem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. 4-Amino-1-methyl-3-N-propyl-1H-pyrazole-5-carboxamide | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
Welcome to the technical support center for 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound in solution during experimental studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Troubleshooting Guides
This section addresses specific issues you may encounter during the handling and analysis of this compound in solution.
Issue 1: Rapid Degradation of the Compound in Aqueous Solution
Question: I am observing a rapid loss of my compound, this compound, when dissolved in aqueous buffers. What could be the cause and how can I mitigate this?
Answer: Rapid degradation in aqueous solutions, particularly under neutral to alkaline conditions, is a known issue for some pyrazole carboxamide derivatives. The primary cause is likely hydrolytic degradation of the carboxamide group.
Troubleshooting Steps:
-
pH Optimization: The stability of the compound is likely pH-dependent. We recommend conducting a pH stability profile study. Prepare solutions of the compound in a range of buffers (e.g., pH 3, 5, 7, 9) and monitor the compound's concentration over time using a stability-indicating HPLC method. It is anticipated that the compound will exhibit greater stability at a lower pH.
-
Solvent Selection: If your experimental design allows, consider using a co-solvent system to reduce the concentration of water. Solvents such as acetonitrile or ethanol can be used, but their compatibility with your downstream applications must be verified.
-
Temperature Control: Hydrolysis reactions are accelerated at higher temperatures. Ensure that your solutions are prepared and stored at low temperatures (e.g., 2-8°C) and for the shortest duration possible before use.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis After Short-Term Storage
Question: After storing my prepared solutions of this compound for a short period, I am seeing several new, unidentified peaks in my HPLC chromatogram. What are these peaks and how can I prevent their formation?
Answer: The appearance of new peaks is indicative of degradation. Based on the structure of this compound, the likely degradation pathways are hydrolysis and oxidation.
Potential Degradation Products:
-
Hydrolysis Product: The carboxamide group can hydrolyze to form the corresponding carboxylic acid: 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
-
Oxidative Products: The amino group on the pyrazole ring is susceptible to oxidation, which can lead to the formation of various oxidative degradants, including N-oxides.
Troubleshooting and Prevention:
-
Inert Atmosphere: To minimize oxidative degradation, prepare solutions using de-gassed solvents and consider blanketing the solution with an inert gas like nitrogen or argon, especially for long-term storage.
-
Avoid Exposure to Light: Photodegradation can also lead to the formation of impurities. Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil.
-
Forced Degradation Study: To identify the unknown peaks, a forced degradation study is recommended. By intentionally degrading the compound under controlled stress conditions (acid, base, peroxide, heat, light), you can generate the degradation products and determine their retention times, aiding in their identification in your stability samples.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solutions of this compound?
A1: For optimal stability, solutions should be stored at 2-8°C and protected from light. For long-term storage, it is advisable to prepare aliquots and store them at -20°C or below to minimize freeze-thaw cycles. The pH of the solution should be maintained on the acidic side (e.g., pH 4-6) if compatible with the experimental protocol.
Q2: How can I develop a stability-indicating HPLC method for this compound?
A2: A stability-indicating HPLC method is crucial for accurately quantifying the parent compound in the presence of its degradation products. Here is a recommended starting point for method development:
| HPLC Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B and gradually increase. A good starting point is a linear gradient from 10% to 90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a wavelength where the compound has maximum absorbance (to be determined by UV scan, likely around 230-260 nm). |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. The specificity is confirmed by demonstrating that the degradation product peaks are well-resolved from the parent compound peak during a forced degradation study.
Q3: What are the expected degradation pathways for this compound?
A3: Based on its chemical structure, the primary anticipated degradation pathways are:
-
Hydrolysis: The carboxamide functional group is susceptible to hydrolysis under both acidic and basic conditions, with the rate typically being faster under basic conditions. This would lead to the formation of the corresponding carboxylic acid.
-
Oxidation: The 4-amino group makes the pyrazole ring electron-rich and thus susceptible to oxidation. Common oxidizing agents or exposure to atmospheric oxygen can lead to the formation of various oxidized species.
-
Photodegradation: Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to UV or visible light.
The following diagram illustrates the potential degradation pathways:
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to validate a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 24 hours. Dissolve the stressed sample in the initial solvent to achieve a 1 mg/mL concentration.
-
Photolytic Degradation: Expose a solution of the compound (1 mg/mL) to a photostability chamber (ICH Q1B conditions) for a specified duration.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.
-
Analyze all samples using the developed stability-indicating HPLC method.
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation for each stress condition.
The following workflow diagram outlines the forced degradation study:
Caption: Workflow for the forced degradation study.
Technical Support Center: Optimizing Reaction Conditions for Pyrazole-Pyridine Conjugates
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of pyrazole-pyridine conjugates.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of pyrazole-pyridine conjugates in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a low yield or no desired pyrazole-pyridine conjugate. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield is a common issue in the synthesis of pyrazole-pyridine conjugates. Several factors can contribute to this problem. Here is a step-by-step guide to troubleshoot:
-
Purity of Starting Materials: The purity of reactants, especially aminopyrazoles, is critical as impurities can interfere with the reaction.[1]
-
Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify them if necessary before use.[1]
-
-
Reaction Conditions: Suboptimal reaction conditions can lead to poor yields.
-
Temperature and Time: Some reactions proceed at room temperature, while others require heating.[1] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[1][2]
-
Solvent: The solvent choice is vital for reactant solubility and reaction kinetics.[1] Common solvents for pyrazole synthesis include ethanol, acetic acid, and sometimes water or methanol with acid.[3][4]
-
Catalyst: The selection and loading of the catalyst can significantly impact the reaction outcome.[1] Both acid and base catalysts are commonly used to increase electrophilicity or assist in deprotonation.[3]
-
-
Stoichiometry: Incorrect stoichiometry of reactants can lead to incomplete conversion.
-
Recommendation: Carefully check the molar ratios of your reactants. A slight excess of one reactant, such as hydrazine (1.0-1.2 equivalents), can sometimes drive the reaction to completion.[2]
-
-
Side Reactions: The formation of side products can consume starting materials and reduce the yield of the desired product.
-
Recommendation: Analyze the crude reaction mixture to identify potential side products. This can provide insights into competing reaction pathways and help in optimizing conditions to favor the desired product.
-
Issue 2: Formation of Regioisomers
Question: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?
Answer: The formation of regioisomers is a known challenge, particularly when using unsymmetrical starting materials like 1,3-dicarbonyl compounds.[2][3]
-
Nature of Reactants: The relative electrophilicity of the two carbonyl groups in a non-symmetrical 1,3-dicarbonyl compound will determine the proportion of the resulting regioisomers.[3] Steric and electronic factors of substituents on both reactants also influence regioselectivity.[2]
-
Reaction Conditions:
-
pH Control: Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[2]
-
Catalyst and Solvent: The choice of catalyst and solvent can influence regioselectivity.[1] It is advisable to consult the literature for specific systems similar to your target molecule.[1]
-
-
Strategic Synthesis: One way to overcome regioselectivity issues is to use a symmetrical 1,3-CCC-biselectrophile, which eliminates the possibility of forming different regioisomers.[3]
Issue 3: Difficulties in Product Purification
Question: I am facing challenges in purifying my pyrazole-pyridine conjugate. What are some effective purification strategies?
Answer: The purification of pyrazole-pyridine conjugates can be challenging due to their polarity and the presence of closely related byproducts.[1]
-
Column Chromatography: This is the most common method for purification.[1]
-
Stationary Phase: Silica gel is typically used.[1]
-
Mobile Phase: A systematic approach to eluent selection is recommended. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[1] To prevent tailing of basic pyridine compounds on silica gel, a small amount of a base like triethylamine can be added to the eluent.[5]
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective method for achieving high purity.[5]
-
Acid-Base Extraction: Since pyridine is basic, an acidic wash (e.g., dilute HCl) can be used to extract the product into the aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[5]
-
Work-up Procedure: A thorough work-up is essential to remove catalysts and inorganic salts before chromatographic purification.[1]
Data on Reaction Conditions
The following tables summarize quantitative data on reaction conditions for the synthesis of pyrazole-pyridine conjugates, providing a basis for comparison and optimization.
Table 1: Influence of Catalyst and Solvent on Yield
| Entry | Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-aminopyrazole, 1,3-dicarbonyl | Acetic Acid | Acetic Acid | Reflux | 12 | 44-99 | [3] |
| 2 | 5-aminopyrazole, 1,3-dicarbonyl | HCl/1,4-dioxane | EtOH | 100 | 18 | 44-99 | [3] |
| 3 | 5-aminopyrazole, 1,3-dicarbonyl | 1.0 M NaOH | Glycol | 120 | 0.08-0.2 | >90 | [3] |
| 4 | 5-aminopyrazole, α,β-unsaturated ketone | Acetic Acid | - | 150-160 | 0.25-0.33 | 65-88 | [3] |
| 5 | 5-aminopyrazole, α,β-unsaturated ketone | Acetic Acid/Triethylamine | - | 150-160 | 0.25-0.33 | 86-98 | [3] |
Table 2: Comparison of Different Synthetic Protocols
| Protocol | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages | Reference |
| Gould-Jacobs Reaction | 3-aminopyrazole, diethyl 2-(ethoxymethylene)malonate | 1. EtOH, reflux; 2. POCl₃ | Symmetrical biselectrophile avoids regioselectivity issues. | Requires subsequent chlorination step. | [3] |
| Three-Component Reaction | Aldehyde, carbonyl compound, aminopyrazole | Often catalyzed by Lewis or Brønsted acids | High yields, avoids regioselectivity issues by in-situ generation of the biselectrophile. | Requires careful optimization of component ratios. | [3] |
| Michael Addition/Cyclization | 5-aminopyrazole, α,β-unsaturated ketones | EtOH, 80°C or acid/base catalysis at high temp. | Direct route to pyrazolo[3,4-b]pyridines. | Potential for disagreement on the initial reaction step mechanism. | [3] |
Experimental Protocols
General Protocol for the Synthesis of 1H-Pyrazolo[3,4-b]pyridines from 5-Aminopyrazole and 1,3-Dicarbonyl Compounds:
-
Reactant Mixture: In a round-bottom flask, dissolve the 5-aminopyrazole (1 equivalent) and the 1,3-dicarbonyl compound (1-1.2 equivalents) in a suitable solvent (e.g., glacial acetic acid or ethanol).
-
Catalyst Addition (if applicable): Add the chosen catalyst (e.g., a catalytic amount of HCl or a Lewis acid).
-
Reaction: Stir the reaction mixture at the optimized temperature (ranging from room temperature to reflux) for the required time (monitored by TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue can be neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure pyrazole-pyridine conjugate.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the optimization of pyrazole-pyridine conjugate synthesis.
Caption: General experimental workflow for the synthesis and purification of pyrazole-pyridine conjugates.
Caption: Troubleshooting decision tree for optimizing pyrazole-pyridine conjugate synthesis.
References
troubleshooting unexpected results with 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. This resource addresses common issues encountered during the synthesis, purification, analysis, and biological evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a multi-substituted pyrazolecarboxamide.[1] It is primarily known as a key intermediate in the industrial synthesis of Sildenafil, a potent phosphodiesterase 5 (PDE5) inhibitor.[1] Beyond its role as a synthetic precursor, this compound and its derivatives are subjects of research for their potential as hypolipidemic agents and possible inhibitors of phosphodiesterase 1 (PDE1).[2] The pyrazole carboxamide scaffold is also found in molecules with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Q2: What are the basic physical and chemical properties of this compound?
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄N₄O | [1] |
| Molecular Weight | 182.22 g/mol | [1] |
| CAS Number | 139756-02-8 | [1] |
| Appearance | White to off-white powder | |
| Melting Point | 98-101 °C | [3] |
| Assay | ≥96% | [3] |
Q3: What are the recommended storage conditions for this compound?
For long-term storage, the solid powder should be kept at -20°C for up to 3 years.[4] In solvent, it should be stored at -80°C for up to 1 year.[4] The compound is stable under normal conditions but should be protected from moisture and heat.[2]
Q4: What are the known safety hazards associated with this compound?
This compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment (PPE), including a dust mask, eye shields, and gloves, should be worn when handling this compound.[3]
Troubleshooting Guide: Synthesis
Q5: My synthesis of this compound is resulting in a low yield. What are the likely causes and how can I improve it?
Low yields in the multi-step synthesis of this compound can often be attributed to incomplete reactions, formation of side products, or loss of product during workup and purification. An improved synthetic method involves a three-step process from 3-n-propylpyrazole-5-carboxylic acid ethyl ester: methylation and hydrolysis in one pot, followed by nitration with solvent extraction, and finally, a catalytic reduction.[5]
Troubleshooting Low Yield:
| Potential Cause | Recommended Solution |
| Incomplete Methylation/Hydrolysis: The initial steps of methylation and subsequent hydrolysis may not have gone to completion. | Perform the methylation and hydrolysis reactions in a single reactor to avoid intermediate isolation and purification losses. Monitor the reaction progress by TLC or LC-MS to ensure complete conversion before proceeding to the next step.[5] |
| Side Product Formation during Nitration: The nitration step is prone to the formation of unwanted byproducts. | Introduce a solvent extraction step after nitration to remove impurities and improve the purity of the nitro-intermediate.[5] |
| Inefficient Reduction: The final reduction of the nitro group to an amine may be incomplete. | Employ a catalytic reduction method using ammonium formate and a metal catalyst for a more efficient and milder reduction.[5] |
| Product Loss During Purification: Traditional purification methods like silica gel column chromatography can lead to significant product loss. | The improved synthesis method avoids the need for column chromatography for the intermediate, which can significantly improve the overall yield.[5] |
Logical Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low synthesis yield.
Troubleshooting Guide: Purification and Analysis
Q6: I am having difficulty purifying the final product. What are some common issues and solutions?
Purification of this compound can be challenging due to its polarity and potential for co-crystallization with impurities.
| Issue | Recommended Solution |
| Oiling out during crystallization | This can occur if the solution is supersaturated or cools too quickly. Try using a larger volume of solvent, a co-solvent system, or slowing down the cooling process. |
| Co-crystallization of impurities | If impurities are structurally similar to the product, they may co-crystallize. Consider using a different crystallization solvent or a multi-step purification process involving an acid-base extraction. |
| Poor solubility in common crystallization solvents | A systematic approach to solvent screening is recommended. Test solubility in a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, dichloromethane, hexanes) at room temperature and elevated temperatures. |
Q7: I am observing unexpected peaks in my HPLC analysis. What could be the cause?
Unexpected peaks in an HPLC chromatogram can be due to impurities, degradation products, or artifacts from the analytical method itself.
| Observation | Potential Cause | Troubleshooting Steps |
| Early eluting peaks | Highly polar impurities or degradation products. | Ensure the sample is fresh. If degradation is suspected, re-analyze a freshly prepared sample. |
| Late eluting peaks | Less polar impurities, possibly from starting materials or side reactions. | Review the synthetic route for potential non-polar byproducts. Adjust the mobile phase gradient to ensure all components are eluted. |
| Peak tailing | Secondary interactions between the analyte and the stationary phase. | For basic compounds like this, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or using a base-deactivated column can improve peak shape. |
| Ghost peaks | Contamination in the mobile phase, injector, or column from a previous run. | Run a blank gradient to identify the source of contamination. Flush the system with a strong solvent. |
Typical RP-HPLC Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in Water, B: Methanol or Acetonitrile |
| Gradient | Start with a higher percentage of A and gradually increase B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 230 nm) |
| Column Temperature | 25-30 °C |
Q8: My mass spectrometry data is showing unexpected ions. How can I interpret these?
The mass spectrum of this compound should show a prominent molecular ion peak ([M+H]⁺ at m/z 183.12). Unexpected ions can arise from fragmentation, adduct formation, or impurities.
Common Fragmentation Pathways for Pyrazoles:
The pyrazole ring is relatively stable, but fragmentation can occur, particularly with electron impact ionization. Common fragmentations include the loss of small neutral molecules like HCN, N₂, or radicals from the alkyl substituents.
Potential Adducts in ESI-MS:
| Adduct | Observed m/z |
| [M+Na]⁺ | 205.10 |
| [M+K]⁺ | 221.07 |
| [2M+H]⁺ | 365.23 |
| [2M+Na]⁺ | 387.21 |
Troubleshooting Diagram for Unexpected MS Ions:
Caption: Diagnostic workflow for unexpected mass spectrometry signals.
Troubleshooting Guide: Biological Assays
Q9: I am observing biological activity that is inconsistent with its known role as a PDE inhibitor precursor. What could be the cause?
While this compound is an intermediate for Sildenafil (a PDE5 inhibitor), the pyrazole carboxamide scaffold is present in many biologically active molecules with diverse targets.
Potential for Off-Target Effects:
-
Carbonic Anhydrase Inhibition: Some pyrazole carboxamide derivatives have been shown to be potent inhibitors of carbonic anhydrase isoforms.[6] If your assay system is sensitive to changes in pH or involves carbonic anhydrase activity, you may observe unexpected effects.
-
Other Kinase Inhibition: The pyrazole ring is a common scaffold in kinase inhibitors. Depending on the specific substitutions, this compound could exhibit inhibitory activity against other kinases.
-
Antimicrobial/Antifungal Activity: Pyrazole carboxamides are a known class of fungicides. If you are working with cell-based assays, contamination with microbes or fungi could be a confounding factor, or the compound itself may have direct effects on the cells.[7]
Troubleshooting Unexpected Biological Activity:
-
Confirm Compound Identity and Purity: Re-verify the identity and purity of your compound using analytical techniques like NMR, LC-MS, and elemental analysis. Impurities from the synthesis could be responsible for the observed activity.
-
Assay Controls: Ensure you have appropriate positive and negative controls in your assay to rule out artifacts.
-
Literature Search for Off-Target Effects: Conduct a thorough literature search for known off-target effects of pyrazole carboxamides with similar structural features.
-
Counter-screening: If you suspect off-target activity, test your compound in assays for other potential targets (e.g., a panel of kinases or carbonic anhydrase isoforms).
Signaling Pathway Considerations:
Caption: Potential signaling pathways affected by the compound.
Detailed Experimental Protocols
Synthesis of this compound (Improved Method)
This protocol is adapted from a reported improved synthesis method.[5]
Step 1: Methylation and Hydrolysis
-
To a solution of 3-n-propylpyrazole-5-carboxylic acid ethyl ester in a suitable solvent (e.g., DMF), add a methylating agent (e.g., dimethyl sulfate) and a base (e.g., K₂CO₃).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Without isolating the methylated intermediate, add an aqueous solution of a base (e.g., NaOH) to the reaction mixture.
-
Heat the mixture to reflux to hydrolyze the ester.
-
After completion (monitor by TLC), cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid intermediate.
-
Filter the solid, wash with water, and dry.
Step 2: Nitration
-
Suspend the carboxylic acid intermediate from Step 1 in a mixture of concentrated sulfuric acid and nitric acid at a low temperature (e.g., 0-5 °C).
-
Stir the mixture until the nitration is complete (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitro-intermediate.
-
Filter the solid, wash with water, and perform a solvent extraction (e.g., with ethyl acetate) to purify the product.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the purified nitro-intermediate.
Step 3: Reduction
-
Dissolve the nitro-intermediate from Step 2 in a suitable solvent (e.g., ethanol).
-
Add ammonium formate and a catalytic amount of a metal catalyst (e.g., 10% Pd/C).
-
Stir the reaction mixture at room temperature until the reduction is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Disclaimer: This technical support guide is for informational purposes only and should not be considered a substitute for professional scientific advice. Always consult the relevant safety data sheets (SDS) and perform a thorough risk assessment before handling any chemicals.
References
- 1. This compound | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound Hydrochloride (EVT-342878) | 247584-10-7 [evitachem.com]
- 3. 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide 96 139756-02-8 [sigmaaldrich.com]
- 4. 4-Amino-1-methyl-3-N-propyl-1H-pyrazole-5-carboxamide | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of novel pyrazole carboxamide derivatives [wisdomlib.org]
Technical Support Center: Purification of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the purification of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | - The compound is highly soluble in the chosen solvent, even at low temperatures.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- An excessive amount of solvent was used. | - Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures. Consider solvent systems (e.g., ethanol/water, methanol/water).- Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator to maximize crystal formation.- Use a minimal amount of hot solvent to dissolve the crude product completely. |
| Oily Product Instead of Crystals | - Presence of impurities that inhibit crystallization.- The solvent is not appropriate for crystallization. | - Attempt to purify a small sample by column chromatography to remove impurities before recrystallization.- Try a different solvent or a solvent mixture. Trituration with a non-polar solvent like hexane may induce crystallization. |
| Compound Fails to Separate on Silica Gel Column | - Inappropriate mobile phase polarity.- The compound is strongly adsorbed to the silica gel. | - Adjust the mobile phase polarity. Start with a less polar eluent and gradually increase the polarity (e.g., start with dichloromethane and gradually add methanol).- Deactivate the silica gel by pre-treating it with a small amount of triethylamine mixed with the mobile phase. This is particularly useful for basic compounds like aminopyrazoles. |
| Presence of Colored Impurities in Final Product | - Incomplete reaction or side reactions during synthesis.- Degradation of the compound. | - Consider a pre-purification step such as an activated carbon treatment of the solution before crystallization.- Ensure that the purification process is carried out without undue exposure to heat or light. |
| Broad Peaks in HPLC Analysis After Purification | - The compound may be unstable in the HPLC mobile phase.- Interaction with the stationary phase. | - Adjust the pH of the mobile phase.- Use a different HPLC column or a mobile phase modifier. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found with this compound?
A1: As this compound is a known intermediate and impurity in the synthesis of Sildenafil, common impurities are often process-related.[1] These can include unreacted starting materials, by-products from the synthetic route, and other structurally related pyrazole derivatives. One common precursor is 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide.
Q2: What is the recommended first-line purification technique for this compound?
A2: Recrystallization is often a good initial purification method due to its simplicity and cost-effectiveness. The choice of solvent is critical and may require some experimentation. For more challenging purifications, column chromatography is recommended.
Q3: My compound is a white to yellow powder. Is the color an indication of impurity?
A3: While the pure compound is expected to be a white or off-white solid, a yellowish tint can indicate the presence of impurities.[1] Further purification and analytical characterization (e.g., by HPLC and NMR) are recommended to assess purity.
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be a very effective technique for purifying this compound, especially for achieving high purity on a smaller scale. It is also the standard method for analyzing its purity.
Q5: Are there any known stability issues to be aware of during purification?
Quantitative Data Summary
The following table summarizes typical outcomes for different purification techniques. Please note that actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Technique | Typical Purity Achieved | Expected Yield | Primary Application |
| Recrystallization | >98% | 60-85% | Bulk purification, removal of major impurities. |
| Silica Gel Column Chromatography | >99% | 50-80% | High-purity isolation, separation of closely related impurities. |
| Preparative HPLC | >99.5% | 30-60% | Final purification step for obtaining analytical standards or for very high-purity material. |
Experimental Protocols
Recrystallization Protocol
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent should be determined experimentally on a small scale.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, cool the flask in an ice bath for at least 30 minutes.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Silica Gel Column Chromatography Protocol
This protocol is for the purification of this compound using flash column chromatography.
-
Stationary Phase: Use standard silica gel (230-400 mesh).
-
Mobile Phase Selection: Determine a suitable mobile phase using thin-layer chromatography (TLC). A good solvent system will provide a retention factor (Rf) of 0.2-0.4 for the target compound. A common mobile phase for aminopyrazoles is a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol). To mitigate streaking for this basic compound, a small amount of triethylamine (e.g., 0.1-1%) can be added to the mobile phase.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane/methanol). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A logical troubleshooting workflow for common purification issues.
References
avoiding degradation of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability and prevent degradation of this compound, it is recommended to store the compound in a cool, dry place.[1] Specifically, storage at 2-8 °C is advised. The container should be tightly sealed to protect it from moisture and atmospheric contaminants.[1] For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) can further minimize oxidative degradation.
Q2: I've observed a change in the color of my compound. What could be the cause?
A2: A change in color, such as browning, can be an indication of degradation, likely due to oxidation. Pyrazoline derivatives, which are structurally similar to your compound, are known to undergo oxidation, leading to the formation of colored products. Exposure to air (oxygen) and light can accelerate this process.
Q3: Can this compound degrade in solution?
A3: Yes, degradation in solution can occur, primarily through hydrolysis of the carboxamide group, especially under acidic or basic conditions.[2] The amino group on the pyrazole ring can also be susceptible to oxidative degradation. The choice of solvent and the pH of the solution are critical factors in maintaining the stability of the compound in solution.
Q4: Are there any specific chemical incompatibilities I should be aware of?
A4: Avoid strong oxidizing agents, as the 4-amino group and the pyrazole ring can be susceptible to oxidation. Also, be cautious with strong acids and bases, as they can catalyze the hydrolysis of the carboxamide functional group.
Troubleshooting Guides
Issue 1: Loss of Potency or Inconsistent Experimental Results
Possible Cause: Degradation of the compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been consistently stored at the recommended 2-8 °C in a tightly sealed container, protected from light.
-
Perform Purity Analysis: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to check the purity of your current stock. Compare the results with the certificate of analysis provided by the supplier.
-
Implement Fresh Solutions: Prepare fresh solutions for each experiment to minimize the impact of solvent-mediated degradation.
-
Consider Inert Atmosphere: If you suspect oxidation, purge your storage container and solutions with an inert gas like argon or nitrogen.
Issue 2: Appearance of Unknown Peaks in Chromatogram
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Hypothesize Degradants: Based on the structure, potential degradation products could arise from hydrolysis of the amide bond or oxidation of the amino group.
-
Forced Degradation Study: To identify the unknown peaks, a forced degradation study can be performed. This involves subjecting the compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products. The results can help in identifying the degradation pathway and the nature of the impurities.
-
Mass Spectrometry Analysis: Use LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the molecular weights of the unknown peaks, which can provide clues to their structures.
Data Presentation
Table 1: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2 - 8 °C | To slow down the rate of potential degradation reactions. |
| Atmosphere | Tightly sealed container; Inert gas (Argon, Nitrogen) for long-term storage | To prevent oxidation and moisture absorption. |
| Light | Protected from light (e.g., amber vial) | To prevent photodegradation. |
| Humidity | Dry environment | To prevent hydrolysis. |
Table 2: Potential Degradation Pathways and Products
| Degradation Pathway | Stress Condition | Potential Degradation Product |
| Hydrolysis | Acidic or basic pH | 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid |
| Oxidation | Presence of oxygen, oxidizing agents | Oxidized derivatives of the 4-amino group or propyl side chain |
| Photodegradation | Exposure to UV or visible light | Various photolytic products |
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general protocol and may require optimization for your specific equipment and compound lot.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid for better peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of the compound (a wavelength scan is recommended).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute to an appropriate concentration with the mobile phase.
Protocol: General Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a drug substance.[3][4]
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C for a specified period.
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60°C for a specified period.
-
Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light.
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.
Visualizations
Caption: Potential degradation pathways of the target compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Overcoming Resistance to Pyrazole-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: Why are pyrazole scaffolds considered "privileged structures" in kinase inhibitor design?
A1: The pyrazole ring is a versatile and synthetically accessible scaffold.[1] It can form crucial hydrogen bonds with the hinge region of kinases, a key interaction for inhibitor binding.[1][2] Its structure allows for various substitutions that can be tailored to enhance binding affinity and selectivity for the target kinase.[1][3]
Q2: What are the common mechanisms of resistance to pyrazole-based kinase inhibitors?
A2: Resistance to kinase inhibitors, including pyrazole-based compounds, can arise through several mechanisms:
-
Secondary mutations in the target kinase: These mutations can prevent the inhibitor from binding effectively while still allowing ATP to bind, thus keeping the downstream signaling pathway active.[4]
-
Activation of bypass signaling pathways: Other kinases or signaling pathways can become overactivated to compensate for the inhibition of the primary target, maintaining cell survival and proliferation.[4]
-
Failure to undergo apoptosis: Even when the target and its downstream pathways are inhibited, cancer cells may develop mechanisms to evade programmed cell death.[4]
-
Drug efflux: The cancer cells may increase the expression of drug efflux pumps, which actively remove the inhibitor from the cell, reducing its intracellular concentration.[1]
Q3: My pyrazole-based inhibitor is potent in biochemical assays but shows poor activity in cell-based assays. What could be the reason?
A3: Several factors could contribute to this discrepancy:
-
Poor cell permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.[1]
-
High protein binding: The inhibitor might bind extensively to proteins in the cell culture medium, reducing the free concentration available to act on the target.[1]
-
Metabolic instability: The cells could be rapidly metabolizing the compound into an inactive form.[1]
-
Active efflux: The compound may be a substrate for cellular efflux transporters that pump it out of the cell.[1]
Q4: How can I improve the selectivity of my pyrazole-based inhibitor?
A4: Achieving selectivity is a major challenge due to the high structural homology among the ATP-binding sites of kinases.[1] Strategies to improve selectivity include:
-
Structure-based design: Utilize the crystal structure of the target kinase to design inhibitors that exploit unique features of the ATP-binding pocket.
-
Introducing bulky substituents: Adding larger chemical groups to the pyrazole scaffold can create steric hindrance that prevents binding to off-target kinases with smaller binding pockets.
-
Targeting allosteric sites: Design inhibitors that bind to less conserved sites on the kinase outside of the ATP-binding pocket.
Troubleshooting Guides
Problem 1: Difficulty in Generating a Resistant Cell Line
Symptoms:
-
Cells do not survive even at low concentrations of the pyrazole-based inhibitor.
-
No significant increase in the half-maximal inhibitory concentration (IC50) is observed over time.[5]
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Initial drug concentration is too high. | Start with a concentration at or below the IC50 value of the parental cell line and increase the concentration gradually (e.g., 1.5-2.0 fold increments) as cells adapt.[5] |
| Unstable compound. | Ensure the inhibitor is stable in the cell culture medium for the duration of the experiment. Protect from light and heat if necessary. |
| Incorrect cell seeding density. | Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during drug treatment.[6][7] |
| Cell line is inherently sensitive. | Try a different cell line that may have a greater intrinsic capacity to develop resistance. |
Problem 2: Inconsistent Results in Cell Viability Assays (e.g., MTT, CellTiter-Glo)
Symptoms:
-
High variability between replicate wells.
-
Inconsistent IC50 values across experiments.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Uneven cell seeding. | Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to distribute cells evenly. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inaccurate drug dilutions. | Prepare fresh serial dilutions of the inhibitor for each experiment. Verify the concentration of the stock solution. |
| Variable incubation times. | Adhere to a strict and consistent incubation time for both drug treatment and assay development.[8] |
| DMSO concentration. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below a toxic level (typically ≤ 1%).[5] |
Quantitative Data Summary
The following table summarizes the inhibitory activity of selected pyrazole-based inhibitors against their primary targets, illustrating their potency.
| Inhibitor | Primary Target(s) | IC50 (nM) | Cell Line(s) | Reference |
| Ruxolitinib | JAK1, JAK2 | ~3 | - | [9] |
| Crizotinib | ALK, ROS1 | - | - | [3] |
| Encorafenib | BRAF V600E | - | Melanoma Cells | [10] |
| Compound 1 | Akt1 | 61 | PC-3 | [11] |
| Compound 10 | Bcr-Abl | 14.2 | K562 | [11] |
| Compound 22 | CDK1, CDK2, CDK5, CDK7, CDK9 | 247, 315, 924, 209, 192 (µM) | - | [11] |
Note: "-" indicates that a specific value was not provided in the cited source.
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of a pyrazole-based inhibitor and to calculate the IC50 value.[8]
Materials:
-
Parental and resistant cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Pyrazole-based inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[8]
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the pyrazole-based inhibitor in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various inhibitor concentrations. Include vehicle control (DMSO) wells.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).[8]
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the phosphorylation status of key proteins in a signaling pathway to confirm the inhibitor's mechanism of action and to investigate resistance mechanisms.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3, anti-phospho-Akt, anti-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the pyrazole-based inhibitor at various concentrations and for different time points.
-
Lyse the cells and determine the protein concentration of each sample.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody overnight at 4°C.[8]
-
Wash the membrane with TBST (Tris-buffered saline with Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[8]
Visualizations
Signaling Pathways and Resistance
Caption: Mechanisms of resistance to pyrazole-based inhibitors.
Experimental Workflow for Developing Resistant Cell Lines
Caption: Workflow for generating drug-resistant cell lines.
Troubleshooting Logic for Poor In-Cell Activity
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 10. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Unseen Potential of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: A Gateway to Diverse Biological Activities
For Immediate Release
[City, State] – While not a household name itself, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a crucial molecular scaffold that serves as a key intermediate in the synthesis of a wide array of biologically active compounds. This guide provides a comparative analysis of the biological activities of compounds derived from this versatile precursor, offering valuable insights for researchers, scientists, and drug development professionals. The primary focus will be on its most prominent derivative, Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, alongside other pyrazolopyrimidine derivatives exhibiting significant anticancer and anti-inflammatory properties.
From Precursor to Potent Therapeutics: A Comparative Overview
The true value of this compound lies in its role as a foundational building block. Through chemical synthesis, this core structure is transformed into compounds with diverse therapeutic applications. This guide will explore three such transformations, highlighting the resulting biological activities and the experimental data that validates them.
Table 1: Comparative Biological Activities of Derivatives
| Derivative | Target | Biological Activity | Key In Vitro/In Vivo Results | Therapeutic Area |
| Sildenafil | Phosphodiesterase type 5 (PDE5) | Vasodilation | IC₅₀: ~3.5 - 4.2 nM for PDE5[1] | Erectile Dysfunction, Pulmonary Hypertension |
| Pyrazolo[3,4-d]pyrimidine Derivative (Anticancer) | PIM-1 Kinase | Antiproliferative, Apoptosis Induction | IC₅₀: 1.51 µM against HCT-116 cell line[2] | Oncology |
| Pyrazolo[1,5-a]pyrimidine Derivative (Anti-inflammatory) | COX-2 / 5-LOX | Inhibition of Pro-inflammatory Enzymes | IC₅₀: 1.837 µM for COX-2, 2.662 µM for 5-LOX[3] | Inflammation |
Delving into the Mechanisms: Signaling Pathways and Experimental Workflows
Understanding the mechanism of action is paramount in drug discovery. The derivatives of this compound modulate distinct signaling pathways to elicit their therapeutic effects.
Sildenafil and the Nitric Oxide/cGMP Signaling Pathway
Sildenafil's efficacy in treating erectile dysfunction stems from its potent and selective inhibition of PDE5. This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a key second messenger in the nitric oxide (NO) signaling pathway. By inhibiting PDE5, sildenafil leads to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation in the corpus cavernosum.[4]
Experimental Workflow: From Synthesis to Biological Evaluation
The journey from the precursor to a biologically active derivative involves a series of well-defined experimental steps. The following diagram illustrates a general workflow for the synthesis and evaluation of a pyrazolopyrimidine derivative from this compound.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for the synthesis of Sildenafil and key biological assays.
Synthesis of Sildenafil from this compound
The synthesis of Sildenafil is a multi-step process that utilizes this compound as a crucial intermediate. A common synthetic route involves the following key steps:
-
Acylation: The amino group of this compound is acylated with 2-ethoxybenzoyl chloride.[5]
-
Cyclization: The resulting amide undergoes base-catalyzed cyclization to form the pyrazolo[4,3-d]pyrimidin-7-one core of Sildenafil.[5]
-
Sulfonylation: The phenyl ring is chlorosulfonylated.
-
Condensation: The final step involves the condensation of the chlorosulfonyl derivative with 1-methylpiperazine to yield Sildenafil.[5]
A detailed, step-by-step laboratory protocol can be found in various organic synthesis publications and patents.
In Vitro PDE5 Inhibition Assay
The inhibitory activity of Sildenafil and its analogs against PDE5 can be determined using various in vitro assay formats. A common method is a fluorescence polarization (FP)-based assay.
Principle: This assay measures the displacement of a fluorescently labeled cGMP analog from the active site of PDE5 by a competitive inhibitor.
Protocol Outline:
-
Reagents: Recombinant human PDE5A1 enzyme, fluorescein-labeled cGMP (FAM-cGMP) substrate, assay buffer, and test compounds.[1]
-
Procedure:
-
Prepare serial dilutions of the test compound (e.g., Sildenafil).
-
In a microplate, add the assay buffer, test compound dilutions, and recombinant PDE5A1 enzyme.
-
Initiate the reaction by adding the FAM-cGMP substrate.
-
Incubate the plate to allow the enzymatic reaction to proceed.
-
Measure the fluorescence polarization. A decrease in polarization indicates inhibition of the enzyme.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of pyrazolopyrimidine derivatives against cancer cell lines is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.
Protocol Outline:
-
Cell Culture: Culture the desired cancer cell lines (e.g., HCT-116, MCF-7) in appropriate media.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
After a specified incubation period (e.g., 48-72 hours), add MTT solution to each well.
-
Incubate to allow formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined.
Conclusion
This compound is a testament to the power of a versatile chemical scaffold in drug discovery. While its own biological activity profile is not extensively characterized, its role as a precursor to a diverse range of potent therapeutic agents, including the blockbuster drug Sildenafil and promising anticancer and anti-inflammatory compounds, is undeniable. The information presented in this guide underscores the importance of this compound and provides a valuable resource for researchers dedicated to the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
A Comparative Analysis of Phosphodiesterase 5 (PDE5) Inhibitors for Researchers and Drug Development Professionals
An objective comparison of the biochemical and pharmacological properties of established phosphodiesterase type 5 (PDE5) inhibitors, with a contextual analysis of the synthetic precursor, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.
This guide provides a detailed comparison of the performance of several key phosphodiesterase type 5 (PDE5) inhibitors, including sildenafil, tadalafil, vardenafil, and avanafil. The aim is to offer researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data. Additionally, this document addresses this compound, a known chemical intermediate in the synthesis of sildenafil, and discusses its relationship to active PDE5 inhibitors.
Mechanism of Action: The cGMP Signaling Pathway
PDE5 inhibitors exert their therapeutic effects by modulating the cyclic guanosine monophosphate (cGMP) signaling pathway. In response to nitric oxide (NO) release, soluble guanylate cyclase (sGC) is activated, leading to the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium levels and smooth muscle relaxation. This vasodilation is the primary mechanism responsible for penile erection.
PDE5 is the enzyme that specifically hydrolyzes cGMP to the inactive 5'-GMP, thus terminating the signaling cascade. By inhibiting PDE5, these drugs prevent the degradation of cGMP, leading to its accumulation and an enhanced and prolonged physiological response to sexual stimulation.
Unraveling the Chemical Relationship: Sildenafil and its Precursor 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
In the landscape of pharmaceutical compounds, the distinction between a final, active drug and its chemical precursors is critical. This guide addresses the user's query by clarifying the roles of sildenafil and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, explaining why a direct efficacy comparison is not applicable. The latter compound is not a therapeutic alternative to sildenafil but rather a key building block in its industrial synthesis.[1]
Sildenafil: A Well-Established Phosphodiesterase-5 Inhibitor
Sildenafil, widely known by its brand name Viagra, is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[2][3][4] Its mechanism of action is well-documented and forms the basis for its therapeutic use in erectile dysfunction and pulmonary arterial hypertension.[2][5]
Mechanism of Action
The physiological process of penile erection is mediated by the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation.[2][3] NO activates the enzyme guanylate cyclase, which in turn increases the levels of cGMP.[2][3] This leads to smooth muscle relaxation in the corpus cavernosum, allowing for increased blood flow and resulting in an erection.[2][3]
The erection is reversed when cGMP is degraded by PDE5.[2][6] Sildenafil's efficacy stems from its ability to inhibit PDE5, thereby preventing the breakdown of cGMP.[2][3][4] This enhances the effect of NO, leading to a sustained erection in the presence of sexual stimulation.[2][3]
This compound: A Synthetic Intermediate
In contrast to sildenafil, this compound is not an active pharmaceutical ingredient for erectile dysfunction. Instead, it is a multi-substituted pyrazolecarboxamide that serves as a key intermediate in the chemical synthesis of sildenafil.[1] While one source suggests it may be a possible inhibitor of phosphodiesterase 1 (PDE1), there is a lack of substantial experimental data to support this or to warrant a comparison of its efficacy with sildenafil.[7]
The primary role of this compound is as a precursor, which through a series of chemical reactions, is converted into the final molecular structure of sildenafil. Its importance lies in facilitating the efficient and precise manufacturing of sildenafil.[8]
Conclusive Summary: Precursor vs. Final Product
The relationship between this compound and sildenafil is that of a starting material to a final product. Therefore, a direct comparison of their therapeutic efficacy is not scientifically valid. Sildenafil's clinical effectiveness is the result of its specific molecular structure, which is synthesized using the pyrazole carboxamide as a foundational component.
For researchers and drug development professionals, the focus remains on the well-characterized pharmacological profile of sildenafil. The table below summarizes the key properties of sildenafil.
| Property | Description |
| Target | Phosphodiesterase-5 (PDE5)[2][3][4] |
| Mechanism | Inhibition of cGMP degradation, leading to smooth muscle relaxation and vasodilation.[2][3] |
| Primary Indications | Erectile Dysfunction, Pulmonary Arterial Hypertension[2] |
| Administration | Oral[6] |
Due to the nature of this compound as a synthetic intermediate, detailed experimental protocols for efficacy comparison with sildenafil are not available. The relevant experimental data would pertain to the chemical synthesis and characterization of these molecules, rather than a comparative pharmacological assessment.
References
- 1. This compound | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sildenafil - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Viagra (sildenafil): Side effects, dosage, how long it lasts, and more [medicalnewstoday.com]
- 7. Buy this compound Hydrochloride (EVT-342878) | 247584-10-7 [evitachem.com]
- 8. Home - srmetalmesh.com [srmetalmesh.com]
Comparative Guide to the Cross-Reactivity of Pyrazole Carboxamide-Based PDE5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide derivatives, focusing on the well-characterized phosphodiesterase type 5 (PDE5) inhibitor, sildenafil, and its structural analogs. As direct cross-reactivity studies on the parent compound are not extensively available in public literature, this guide leverages the wealth of data on sildenafil and related compounds to provide insights into the selectivity of this chemical class. The pyrazole carboxamide core is a key structural feature of many PDE5 inhibitors, and understanding its cross-reactivity is crucial for drug development and assessing potential off-target effects.
Quantitative Performance Comparison: In Vitro Potency and Selectivity
The following table summarizes the in vitro potency (IC50) of sildenafil and its close structural analogs, vardenafil and tadalafil, against various human phosphodiesterase (PDE) isozymes. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower values indicate higher potency. Selectivity is expressed as the ratio of IC50 for a specific PDE isozyme to the IC50 for PDE5, with higher ratios indicating greater selectivity for PDE5.
| Compound | PDE1 (nM) | PDE2 (nM) | PDE3 (nM) | PDE4 (nM) | PDE5 (nM) | PDE6 (nM) | PDE11 (nM) | Selectivity vs. PDE1 | Selectivity vs. PDE6 | Selectivity vs. PDE11 |
| Sildenafil | 280 | >10,000 | >10,000 | >10,000 | 3.5[1] | 33[1] | 9200 | ~80x | ~9x[1] | ~2628x |
| Vardenafil | 180 | >1000 | >1000 | >1000 | 0.7 | 11 | >1000 | ~257x | ~16x | >1428x |
| Tadalafil | >1000 | >1000 | >1000 | >1000 | 2.0 | >1000 | 25 | >500x | >500x | 12.5x |
Note: IC50 values can vary depending on experimental conditions. The data presented here are representative values from published studies.
Experimental Protocols
In Vitro Phosphodiesterase (PDE) Inhibition Assay using Scintillation Proximity Assay (SPA)
This protocol outlines a common method for determining the IC50 values of test compounds against various PDE isozymes.
1. Principle:
The Scintillation Proximity Assay (SPA) is a homogeneous radioisotopic assay that measures the binding of a radiolabeled ligand to a target immobilized on a scintillant-impregnated bead. In this context, the assay measures the conversion of a tritiated cyclic nucleotide ([³H]-cGMP or [³H]-cAMP) to its corresponding monophosphate by a PDE enzyme. The resulting [³H]-5'-monophosphate is captured by a specific SPA bead, bringing the radioisotope in close proximity to the scintillant and generating a light signal that is proportional to the enzyme activity.
2. Materials and Reagents:
-
Purified recombinant human PDE enzymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5, PDE6, PDE11)
-
[³H]-cGMP or [³H]-cAMP (radiolabeled substrate)
-
SPA beads with affinity for 5'-monophosphates (e.g., yttrium silicate beads)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
Test compounds (e.g., sildenafil analogs) dissolved in DMSO
-
96-well or 384-well microplates
-
Microplate scintillation counter
3. Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In each well of the microplate, add the following in order:
-
Assay buffer
-
Test compound solution (or vehicle control for maximum activity and a known potent inhibitor for minimum activity)
-
Diluted PDE enzyme solution
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 30°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the [³H]-cGMP or [³H]-cAMP solution to each well.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains within the linear range.
-
Reaction Termination: Terminate the reaction by adding the SPA bead slurry to each well. The beads will bind the [³H]-5'-monophosphate product.
-
Signal Detection: Seal the plate and allow the beads to settle for at least 30 minutes. Measure the radioactivity using a microplate scintillation counter.
4. Data Analysis:
-
Calculate the percentage of PDE inhibition for each concentration of the test compound relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
References
A Head-to-Head Comparison of Pyrazole Carboxamide Analogs as Potent Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of fungal resistance to existing agrochemicals necessitates the continuous development of novel fungicides with improved efficacy and distinct mechanisms of action. Pyrazole carboxamide derivatives have emerged as a prominent class of fungicides that target the succinate dehydrogenase (SDH) enzyme, a crucial component of the fungal mitochondrial respiratory chain. This guide provides a head-to-head comparison of several novel pyrazole carboxamide analogs against established commercial fungicides, supported by experimental data and detailed protocols to aid in research and development efforts.
Performance Comparison of Pyrazole Carboxamide Analogs
The antifungal efficacy of novel pyrazole carboxamide analogs has been evaluated against a range of economically important plant pathogens. The following tables summarize the 50% effective concentration (EC₅₀) values, a measure of the concentration of a fungicide that inhibits 50% of the fungal mycelial growth. Lower EC₅₀ values indicate higher antifungal activity.
| Compound | Valsa mali | Rhizoctonia solani | Reference Fungicide | Valsa mali (EC₅₀ in mg/L) | Rhizoctonia solani (EC₅₀ in mg/L) |
| Analog 6i | 1.77[1] | - | Boscalid | 9.19[1] | - |
| Analog 19i | 1.97[1] | - | Boscalid | 9.19[1] | - |
| Analog 23i | - | 3.79[1] | - | - | - |
| Compound | Rhizoctonia solani | Reference Fungicide | Rhizoctonia solani (EC₅₀ in mg/L) |
| Analog E1 | 1.1 | Boscalid | 2.2 |
Mechanism of Action: Inhibition of Succinate Dehydrogenase
Pyrazole carboxamide fungicides act by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain.[2][3][4] This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the respiratory chain, responsible for the oxidation of succinate to fumarate.[3] By blocking the ubiquinone-binding site of the SDH enzyme, these analogs interrupt the flow of electrons, thereby inhibiting ATP production and ultimately leading to fungal cell death.[2]
Mechanism of action of pyrazole carboxamide analogs.
Experimental Protocols
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol details the procedure for determining the EC₅₀ values of pyrazole carboxamide analogs against various phytopathogenic fungi.
1. Fungal Isolates and Culture Medium:
-
Obtain pure cultures of the desired fungal pathogens (e.g., Valsa mali, Rhizoctonia solani).
-
Prepare Potato Dextrose Agar (PDA) medium. Autoclave the medium and cool it to 50-60°C before adding the test compounds.
2. Preparation of Fungicide Stock Solutions:
-
Dissolve the pyrazole carboxamide analogs and reference fungicides in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions (e.g., 10 mg/mL).
3. Preparation of Fungicide-Amended Media:
-
Serially dilute the stock solutions to obtain a range of desired test concentrations.
-
Add the appropriate volume of each fungicide dilution to the molten PDA medium to achieve the final test concentrations. Ensure the final concentration of the solvent (e.g., DMSO) in the medium is non-inhibitory to fungal growth (typically ≤1% v/v).
-
Pour the fungicide-amended PDA into sterile Petri dishes. A control plate containing only the solvent in PDA should also be prepared.
4. Inoculation and Incubation:
-
From the edge of an actively growing fungal culture, cut mycelial plugs (typically 5 mm in diameter) using a sterile cork borer.
-
Place one mycelial plug at the center of each fungicide-amended and control PDA plate.
-
Incubate the plates at a suitable temperature for the specific fungus (e.g., 25°C) in the dark.
5. Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions when the fungal growth in the control plate has reached a significant portion of the plate's diameter.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] × 100
-
Where dc is the average diameter of the fungal colony on the control plate, and dt is the average diameter of the fungal colony on the treated plate.
-
-
The EC₅₀ values are then calculated by probit analysis of the inhibition percentages against the logarithm of the fungicide concentrations.
Workflow for in vitro antifungal activity assay.
Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay
This protocol outlines a colorimetric method for determining the in vitro inhibitory activity of pyrazole carboxamide analogs against the SDH enzyme.
1. Preparation of Fungal Mitochondria (Enzyme Source):
-
Grow the desired fungus in a suitable liquid medium.
-
Harvest the mycelia by filtration and wash with a buffer.
-
Homogenize the mycelia in an ice-cold extraction buffer.
-
Isolate the mitochondria through differential centrifugation. The resulting mitochondrial pellet is resuspended in a suitable buffer and used as the source of the SDH enzyme.
2. Assay Procedure:
-
The assay is typically performed in a 96-well microplate.
-
The reaction mixture contains a buffer (e.g., potassium phosphate buffer, pH 7.2), the substrate (succinate), and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCIP), which changes color upon reduction.
-
Add varying concentrations of the pyrazole carboxamide analogs (inhibitors) to the wells. A control without any inhibitor is also included.
-
Initiate the reaction by adding the mitochondrial preparation (enzyme) to each well.
-
Immediately measure the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time using a microplate reader in kinetic mode.
3. Data Analysis:
-
Calculate the rate of the enzymatic reaction (change in absorbance per minute) for each inhibitor concentration.
-
Determine the percentage of SDH inhibition for each concentration relative to the control without the inhibitor.
-
The 50% inhibitory concentration (IC₅₀) value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
References
Assessing the Selectivity of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: A Methodological Guide and Comparative Framework
This comparison guide, therefore, provides a comprehensive framework for evaluating the selectivity of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. It outlines the necessary experimental protocols and presents a comparative analysis of well-characterized phosphodiesterase inhibitors, including sildenafil, to serve as a benchmark for future studies.
Comparative Selectivity of Known Phosphodiesterase Inhibitors
To contextualize the assessment of this compound, the following table summarizes the selectivity profile of sildenafil and other representative PDE inhibitors against a panel of human phosphodiesterase isoforms. The data is presented as IC50 values (the half-maximal inhibitory concentration), with lower values indicating higher potency.
| Compound | PDE1 (IC50, nM) | PDE2 (IC50, nM) | PDE3 (IC50, nM) | PDE4 (IC50, nM) | PDE5 (IC50, nM) | PDE6 (IC50, nM) |
| Sildenafil | 280 | >10,000 | 7,400 | >10,000 | 3.5 | 31 |
| Vardenafil | 140 | 1,180 | 1,220 | 10,000 | 0.7 | 6.2 |
| Tadalafil | 1,200 | 3,300 | 1,600 | >10,000 | 1.8 | 1,100 |
| ITI-214 (Lenrispodun) | 0.3 (PDE1C) | >10,000 | >10,000 | 33 (PDE4D) | >10,000 | >10,000 |
Note: Data is compiled from various scientific publications and databases. IC50 values can vary between different studies and assay conditions.
Experimental Protocols for Assessing Selectivity
A thorough evaluation of a compound's selectivity involves a multi-tiered approach, progressing from in vitro enzymatic assays to cellular and potentially in vivo models.
1. In Vitro Phosphodiesterase Enzyme Inhibition Assay
This foundational experiment determines the compound's potency against a panel of isolated, recombinant phosphodiesterase isoforms.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for each PDE isoform.
-
Methodology:
-
Enzyme Source: Utilize commercially available, purified recombinant human PDE enzymes (e.g., PDE1A, PDE1B, PDE1C, PDE2A, through to PDE11A).
-
Substrate: Use radiolabeled cyclic nucleotides, [³H]-cAMP or [³H]-cGMP, as substrates. The choice of substrate depends on the specificity of the PDE isoform being tested.
-
Assay Principle: The assay measures the conversion of the radiolabeled cyclic nucleotide to its corresponding monophosphate by the PDE enzyme.
-
Procedure:
-
Incubate the respective PDE enzyme with varying concentrations of the test compound (this compound) in an appropriate assay buffer.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate.
-
Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Terminate the reaction, typically by boiling or adding a stop solution.
-
Separate the product ([³H]-AMP or [³H]-GMP) from the unreacted substrate using methods like anion-exchange chromatography or scintillation proximity assay (SPA).
-
Quantify the amount of product formed using a scintillation counter.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
2. Cellular Assays
Cell-based assays provide insights into the compound's activity in a more physiological context, accounting for factors like cell permeability and interaction with intracellular components.
-
Objective: To assess the ability of the compound to modulate cyclic nucleotide levels in cells expressing the target PDE.
-
Methodology:
-
Cell Lines: Use cell lines that endogenously express the target PDE isoform or have been engineered to overexpress it.
-
Stimulation: Treat the cells with an agent that increases intracellular cAMP or cGMP levels (e.g., forskolin to activate adenylyl cyclase for cAMP, or a nitric oxide donor like sodium nitroprusside to activate guanylyl cyclase for cGMP).
-
Procedure:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add the stimulating agent to induce cyclic nucleotide production.
-
After a specified incubation time, lyse the cells to release intracellular contents.
-
-
Measurement of Cyclic Nucleotides: Quantify the intracellular concentrations of cAMP and/or cGMP using commercially available kits, such as Enzyme-Linked Immunosorbent Assays (ELISA) or Homogeneous Time-Resolved Fluorescence (HTRF) assays.
-
Data Analysis: Determine the EC50 value (half-maximal effective concentration) by plotting the potentiation of the stimulus-induced increase in cyclic nucleotide levels against the compound concentration.
-
Visualizing Key Processes
To aid in the understanding of the underlying mechanisms and experimental procedures, the following diagrams are provided.
Safety Operating Guide
4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide proper disposal procedures
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Disposal Procedures
The proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides detailed procedures for the safe disposal of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, a compound commonly used in pharmaceutical research. Adherence to these guidelines is critical for operational safety and regulatory compliance.
Compound Safety Profile
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
It is also identified as a combustible solid. Therefore, appropriate personal protective equipment (PPE) and handling precautions are mandatory.
Quantitative Safety Data
| Property | Value | Source |
| CAS Number | 139756-02-8 | [2] |
| Molecular Formula | C8H14N4O | [1] |
| Molecular Weight | 182.22 g/mol | [1] |
| Melting Point | 98-101 °C | |
| GHS Pictogram | Warning | [2] |
| Hazard Classifications | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 | [1] |
| Storage Class Code | 11 - Combustible Solids |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.
-
If there is a risk of dust generation, use a dust mask (type N95 or equivalent).
2. Waste Collection:
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the waste into a clearly labeled, sealed container suitable for chemical waste.
-
Do not mix with other waste streams unless compatibility has been confirmed.
3. Labeling and Storage:
-
Label the waste container with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (Irritant, Combustible Solid).
-
Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from heat and incompatible materials.
4. Final Disposal:
-
The precautionary statement P501 advises to "Dispose of contents/ container to an approved waste disposal plant"[1][3].
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
5. Spill and Decontamination Procedures:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (CAS Number: 139756-02-8). Adherence to these protocols is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Signal Word: Warning[1][2][3][4]
The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1][5] Therefore, the use of appropriate personal protective equipment is mandatory.
| Hazard Classification | GHS Code | Required Personal Protective Equipment (PPE) |
| Skin Irritation | H315 | Chemical-resistant gloves (e.g., Nitrile) |
| Eye Irritation | H319 | Safety glasses with side shields or goggles |
| Respiratory Irritation | H335 | N95 dust mask or work in a chemical fume hood |
| --- | --- | Protective lab coat |
Operational Plan: Step-by-Step Handling Procedure
Proper handling techniques are crucial to minimize exposure and ensure safety.
-
Preparation :
-
Ensure the work area is well-ventilated. A chemical fume hood is highly recommended.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Don all required PPE as specified in the table above.
-
-
Handling the Compound :
-
Post-Handling :
Disposal Plan
Contaminated materials and waste must be handled and disposed of according to institutional and local regulations for chemical waste.
-
Waste Collection :
-
Collect all waste material, including contaminated gloves, wipes, and empty containers, in a designated and properly labeled hazardous waste container.
-
-
Disposal :
Workflow and Safety Protocol Diagram
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide 96 139756-02-8 [sigmaaldrich.com]
- 2. CAS#:139756-02-8 | 4-Amino-1-methyl-3-N-propyprzole-5-carboxamide | Chemsrc [chemsrc.com]
- 3. 4-Amino-1-methyl-3-propylpyrazole-5-carboxamide | 139756-02-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound | Advent [adventchembio.com]
- 5. This compound | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Pyrazole-3-carboxamide - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
